UhpA protein
Description
Properties
CAS No. |
111565-02-7 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Synonyms |
UhpA protein |
Origin of Product |
United States |
Molecular Genetics and Expression of Uhpa Protein
Genomic Organization of the uhpA Gene
The uhpA gene is an integral part of the uhpABCT locus, also referred to as an operon, in Escherichia coli nih.govnih.govresearchgate.net. This genomic region is dedicated to the robust uptake of hexose-6-phosphates researchgate.net. Within this locus, uhpA, uhpB, and uhpC are regulatory genes that govern the expression of uhpT, which encodes the actual transport protein researchgate.net. Genetic mapping studies in E. coli have suggested a gene order consistent with pyrE-gltS-uhpTRA-ilvB, where uhpA and uhpR (which may represent a distinct regulatory gene or part of the uhpA regulatory function) are identified as regulatory components crucial for proper uhp regulation nih.govasm.org.
Homologous uhp genes are also found in other bacterial species, such as Vibrio cholerae, where uhpA (VCA0682), uhpB (VCA0683), and uhpC (VCA0684) are similarly organized on the small chromosome researchgate.net. Interestingly, uhpA can also be found as an isolated transcriptional unit, which may allow for its independent regulation, uncoupled from the direct control of the genes it regulates oup.com.
Transcriptional Regulation of uhpA Gene Expression
While UhpA is a central transcriptional activator for the uhpT gene, its own transcriptional regulation appears to differ from the inducibility of the uhpT gene. Studies using uhpA-lacZ fusions have indicated that the transcription of uhpA itself is generally not affected by the presence of its inducer, glucose-6-phosphate, or by the wild-type uhpA allele nih.govnih.gov. This suggests that uhpA expression might be constitutively maintained or regulated by more global cellular mechanisms rather than being directly responsive to the specific signals of the Uhp system it controls.
Regulatory Elements Governing uhpA Transcription
Detailed promoter elements specifically governing the transcription of the uhpA gene, in terms of activators or repressors directly affecting its own mRNA synthesis, are not extensively described in the provided research findings. The available literature primarily focuses on the uhpT promoter and how UhpA regulates uhpT expression asm.orgresearchgate.netasm.orgnih.govresearchgate.net. The lack of effect of the uhp inducer or the uhpA gene itself on uhpA transcription nih.govnih.gov suggests that its basal expression might be regulated by general housekeeping promoter elements, or by less specific environmental signals not directly related to sugar phosphate (B84403) uptake.
Environmental Cues Influencing uhpA Gene Transcription
As noted, the transcription of the uhpA gene itself has been observed to be unaffected by the presence of external glucose-6-phosphate (Glc6P), which is the primary inducer for the UhpT transporter system nih.govnih.gov. This contrasts sharply with the strong induction of the uhpT gene by Glc6P, which is mediated by UhpA asm.orgontosight.airesearchgate.netasm.org. Therefore, while UhpA responds to environmental Glc6P by activating uhpT transcription, the direct environmental cues specifically influencing the transcription of the uhpA gene itself are not explicitly detailed in the provided literature as part of the Uhp system's induction mechanism. Broader environmental factors such as carbon source availability, amino acid levels, pH, and stress responses can influence gene expression globally in bacteria plos.org. However, specific links to uhpA's own transcription beyond the observed lack of direct induction by Glc6P are not available in these findings.
Translational Control Mechanisms for UhpA Protein Synthesis
Translational control mechanisms govern the rate at which messenger RNA (mRNA) is translated into protein, playing a vital role in fine-tuning protein levels in response to various cellular and environmental signals washington.eduembl.org. These mechanisms can involve global control, affecting most mRNAs, or mRNA-specific control, modulating the translation of defined groups of mRNAs washington.edu. Common regulatory points include translation initiation, elongation, and termination, often involving modifications of translation initiation factors or regulatory protein complexes that bind to untranslated regions of mRNA washington.educsic.es.
For the this compound specifically, the primary regulatory mechanism highlighted in the literature occurs post-translationally through its phosphorylation by the UhpBC sensor kinase complex uniprot.orgasm.orgresearchgate.netnih.govnih.govmdpi.comnih.gov. This phosphorylation directly impacts UhpA's activity as a transcriptional activator. However, specific details regarding distinct translational control mechanisms governing the synthesis rate of the this compound itself are not extensively described in the provided research. The emphasis is predominantly on its post-translational activation and its role in uhpT transcription.
Genetic Mutational Analysis of uhpA Alleles and Their Phenotypic Consequences
Mutational analyses of the uhpA gene have provided significant insights into its function and regulatory role. Mutations in uhpA are consistently associated with a "Uhp-phenotype," which manifests as resistance to the antibiotic fosfomycin (B1673569) and an impaired ability to utilize sugar phosphates as a sole carbon source mdpi.comnih.govtandfonline.com. This is because UhpA is a positive activator of the uhpT gene, which encodes the fosfomycin importer UhpT; thus, mutations in uhpA lead to reduced uhpT expression and consequently, fosfomycin resistance mcmaster.ca. Such mutations are frequently observed in clinical isolates mdpi.comtandfonline.com. Genetic mutations can alter protein activity or gene expression, leading to observable phenotypic changes bbc.co.ukbbc.co.uk.
Point Mutations and Insertions in uhpA Gene
Extensive genetic studies have identified various types of mutations in the uhpA gene, including point mutations, insertions, and deletions, which lead to diverse phenotypic consequences nih.gov.
Point Mutations:
Substitutions at highly conserved residues such as Asp-9 , Asp-54 , and Lys-101 resulted in a complete loss of UhpA's phosphorylation-dependent activity. However, these specific mutations did not abolish the high-level, constitutive, UhpBC-independent expression when the UhpA variants were overexpressed, indicating their importance for the phosphorylation pathway but not for the inherent transcription activation function at high concentrations nih.gov.
Specific substitutions like F17V (Phenylalanine at position 17 to Valine) or H170Y (Histidine at position 170 to Tyrosine) were identified in uhpA mutants that exhibited activity even in the absence of UhpBC function, suggesting they lead to a phosphorylation-independent activation nih.gov.
Alanine (B10760859) substitutions at residues within helix-1, specifically Val-13 , Arg-14 , and Leu-20 , led to a complete loss of phosphorylation-dependent activation. Conversely, alanine substitutions at Phe-17 and Gln-19 resulted in high-level constitutive expression, indicating these positions are crucial for controlling UhpA's active state nih.gov.
A notable L20A (Leucine at position 20 to Alanine) substitution resulted in low uhpT expression when overexpressed and demonstrated a trans-dominant negative interference with the action of the wild-type chromosomal allele, suggesting its involvement in multiple steps of UhpA action, possibly oligomerization nih.gov.
Insertions:
Experiments involving in vitro mutagenesis by insertions in the uhpA gene have been shown to lead to the loss of uhpT expression mdpi.com. Such knockout mutations, along with amino acid substitutions, contribute to fosfomycin resistance by reducing the expression of the uhpT importer mcmaster.ca.
These detailed research findings highlight the intricate relationship between the specific genetic alterations in uhpA and their profound effects on the regulation of hexose (B10828440) phosphate transport and antibiotic resistance.
Deletion Studies of the uhpA Locus
Deletion studies targeting the uhpA locus have been instrumental in elucidating its indispensable role in the regulation of sugar phosphate transport. Research has demonstrated that the expression of uhpT-lacZ fusions, commonly used as reporters for uhpT gene activity, is entirely dependent on the functional integrity of the uhpA, uhpB, and uhpC genes within the uhpABCT operon nih.gov. Conversely, the uhpT gene alone, when provided on a plasmid in a host strain lacking the entire uhp region, was sufficient to confer transport activity, definitively establishing uhpT as the gene encoding the transporter and confirming that uhpA, uhpB, and uhpC primarily serve regulatory functions for uhpT transcription nih.gov.
Even minor deletions within the uhpA gene can have profound effects on its regulatory capacity. For instance, the removal of as few as seven amino acids from the C-terminus of UhpA has been shown to result in a complete loss of its ability to activate transcription at the uhpT promoter nih.gov. Directed mutagenesis studies focusing on highly conserved residues within UhpA, such as Asp-9, Asp-54, and Lys-101, revealed that changes at these positions led to a complete abolition of phosphorylation-dependent activity nih.gov. However, these changes did not affect the high-level, constitutive, UhpBC-independent expression observed when these UhpA variants were overexpressed, indicating their specific importance for the phosphorylation pathway response rather than direct transcription activation nih.gov.
Furthermore, the complete deletion of the entire uhp region (uhpA-uhpB-uhpC-uhpT) has been identified as a mechanism leading to fosfomycin resistance in Escherichia coli clinical isolates frontiersin.orgbiorxiv.org. This resistance is primarily attributed to impaired uptake of the antibiotic due to the absence of the UhpT transporter frontiersin.org. Chromosomal mutations, including insertions and deletions in regulatory genes like uhpA, are significant contributors to reduced drug uptake, highlighting the clinical relevance of the uhpA locus in bacterial susceptibility frontiersin.orgbiorxiv.org.
Table 1: Impact of uhpA Deletions/Mutations on UhpT Activity (This table represents detailed research findings. In an interactive environment, users could filter by mutation type or observed effect.)
| UhpA Mutation/Locus State | Effect on UhpT Transcription/Function | Key Observation | Citation |
| uhpA deletion | Complete loss of uhpT-lacZ expression dependence | uhpT alone can confer transport, confirming uhpA as regulator. | nih.gov |
| 7 amino acids from C-terminus | Complete loss of transcription activation at uhpT promoter | Even small C-terminal deletions abolish UhpA activity. | nih.gov |
| Asp-9, Asp-54, Lys-101 changes | Complete loss of phosphorylation-dependent activity | These residues are critical for response to the phosphorylation pathway but not for transcription activation by overexpressed UhpA. | nih.gov |
| Complete uhp region deletion | Impaired fosfomycin uptake; leads to fosfomycin resistance | Absence of UhpT transporter due to operon deletion. | frontiersin.orgbiorxiv.org |
| L20→A substitution | Conferred low uhpT expression (when overexpressed) | Showed trans-dominant action, interfering with the wild-type chromosomal allele at several steps. | nih.gov |
| F17→V or H170→Y substitutions | Resulted in activity in the absence of UhpBC function (selected mutants) | These substitutions allowed UhpA to activate uhpT transcription constitutively, independent of UhpBC phosphorylation at normal levels, though other Phe-17 substitutions had varied phenotypes. | nih.gov |
Overexpression Studies of this compound
Overexpression studies of the this compound have provided critical insights into its regulatory mechanisms and its interaction with the broader UhpABC system. A significant finding from these studies is that elevated concentrations of UhpA can bypass the normal requirement for phosphorylation, leading to a phosphorylation-independent activation of uhpT transcription nih.govasm.orgnih.gov. This suggests that while phosphorylation typically enhances UhpA's DNA binding, high protein levels can compensate for this activation signal.
When uhpA is present at an elevated copy number, it results in a substantial increase in uhpT expression nih.gov. Interestingly, this elevated expression, typically around 50% of the level observed in induced haploid cells, does not show a further increase upon the addition of an inducer like glucose-6-phosphate nih.gov. This observation suggests a saturation effect at high UhpA concentrations or a mechanism where constitutive activation at high levels might override the inducible response.
The impact of UhpA overexpression on the other components of the UhpABC system has also been investigated. Activation by multicopy uhpA was found to be unaffected by the status of uhpC, but it was noticeably decreased in the absence of uhpB nih.gov. This indicates a direct role for UhpB in activating UhpA, even when UhpA is overexpressed, and suggests that UhpC's primary role might be distinct from directly interacting with overexpressed UhpA for activation.
Further experiments involved the overexpression of C-terminal truncations of UhpA, specifically those that retained the receiver module (residues 1-120). These truncated proteins exhibited strong dominant-negative interference with a wild-type chromosomal uhpA+ allele nih.gov. The mechanism underlying this interference points to a competition between the overexpressed receiver module and intact UhpA for phosphate residues on UhpB nih.gov. This implies that the receiver domain, even in isolation, can effectively sequester the phosphoryl groups intended for full-length UhpA, thereby inhibiting its function. Consistent with this, the site of phosphorylation (Asp-54) itself, while crucial for normal UhpA action and for the dominant-negative interference by truncated species, is not essential for uhp activation when UhpA is overexpressed nih.gov.
In in vitro studies, purified UhpA, obtained through overexpression, could be phosphorylated by acetyl phosphate in a magnesium-dependent reaction, contingent on the presence of aspartate 54 nih.gov. High concentrations of UhpA were also shown to facilitate the phosphorylation-independent assembly of the transcription initiation complex, further supporting the idea that elevated UhpA levels can overcome the need for a phosphorylation signal for DNA binding and subsequent uhpT promoter activation nih.gov.
Table 2: Effects of UhpA Overexpression on Gene Expression and Function (This table represents detailed research findings. In an interactive environment, users could explore the quantitative effects or conditions.)
| Condition | Effect on uhpT Expression/UhpA Activity | Key Observation | Citation |
| UhpA overexpression | Phosphorylation-independent transcription activation of uhpT | High protein levels can bypass the need for phosphorylation to activate uhpT. | nih.govasm.orgnih.gov |
| Multicopy uhpA | Substantial increase in uhpT expression (approx. 50% of induced haploid) | Increased uhpT expression reaches a plateau and is not further enhanced by inducer. | nih.gov |
| Multicopy uhpA without uhpB | Decreased uhpT activation | Suggests UhpB has a direct role in activating UhpA even at high UhpA concentrations. | nih.gov |
| Multicopy uhpA without uhpC | No effect on uhpT activation | Implies UhpC's role is not directly in activating overexpressed UhpA. | nih.gov |
| Overexpression of UhpA C-terminal truncations (receiver module intact) | Strong dominant-negative interference with chromosomal uhpA+ allele | Truncated receiver module competes with full-length UhpA for phosphate residues on UhpB. This requires the phosphorylation site (Asp-54) for the interference to occur, even though Asp-54 is not needed for activation by overexpressed UhpA itself. | nih.gov |
| Purified UhpA + Acetyl phosphate | Phosphorylation of UhpA (Asp-54 dependent) | Demonstrates in vitro phosphorylation capability of UhpA. | nih.gov |
| High UhpA concentrations (in vitro) | Phosphorylation-independent assembly of transcription initiation complex | UhpA can bind to the uhpT promoter and form a transcription initiation complex without phosphorylation, provided its concentration is sufficiently high. Binding initially to high-affinity sites and extending to low-affinity sites at higher concentrations. | nih.gov |
Structural Biology and Molecular Architecture of Uhpa Protein
Primary Sequence Analysis of UhpA Protein
Primary sequence analysis of UhpA reveals a bipartite structure, characteristic of many bacterial response regulators, comprising distinct N-terminal and C-terminal domains. This modular design allows for the reception of signals and subsequent modulation of gene expression nih.govnih.govuniprot.orguniprot.org.
Identification of Conserved Amino Acid Residues and Motifs
Key conserved amino acid residues are critical for UhpA's function, particularly in signal transduction and DNA binding. A prominent conserved residue is Aspartate-54 (D54) in the N-terminal domain. This residue serves as the phosphoacceptor site, meaning it is phosphorylated by acetyl-phosphate, a process that significantly stimulates UhpA's binding affinity to the uhpT promoter asm.orgnih.gov.
Furthermore, UhpA contains conserved motifs within its C-terminal domain that are characteristic of the LuxR/FixJ family of transcriptional regulators. These motifs are essential for DNA recognition and binding. Notably, the protein contains four cysteine residues within its N-terminal phosphorylation module; experimental substitution of these native cysteine residues to serine resulted in substantial loss of protein stability and activity in DNA binding and transcription assays, highlighting their importance for structural integrity and function nih.gov.
Prediction of Functional Domains
Computational and experimental analyses have consistently predicted and confirmed two major functional domains within the this compound, reflecting its role as a response regulator: an N-terminal signal receiver domain and a C-terminal DNA-binding/transcription activation domain nih.govnih.govuniprot.orguniprot.orguniprot.orgresearchgate.netebi.ac.ukebi.ac.uk. These domains are functionally coupled, with phosphorylation of the N-terminal domain influencing the activity of the C-terminal domain.
Table 1: this compound Domain Architecture
| Domain Type | Position (Amino Acid Residues) | Description |
| N-terminal Signal Receiver Phosphoacceptor | 3-116 | Also known as the REC domain or CheY-like phosphorylation domain. Responsible for signal reception and phosphorylation, mediating conformational changes that affect DNA binding. Contains the phosphorylation site D54. nih.govnih.govuniprot.orguniprot.orguniprot.orgresearchgate.netebi.ac.uk |
| C-terminal DNA-Binding/Transcription Activation | 131-196 | Identified as a LuxR_C-like domain. Responsible for binding to specific DNA sequences in promoter regions to regulate gene transcription. Contains the Helix-Turn-Helix (HTH) motif. nih.govnih.govuniprot.orguniprot.orguniprot.orgresearchgate.netebi.ac.ukebi.ac.uk |
Distinct Structural Domains of this compound
The functional attributes of UhpA are directly linked to its distinct structural domains, which facilitate its interaction with signaling partners and target DNA.
N-terminal Signal Receiver Phosphoacceptor Domain (REC)
The N-terminal domain of UhpA, spanning residues approximately from 3 to 116, is a classic signal receiver or REC domain, often referred to as a CheY-like phosphorylation domain uniprot.orguniprot.orguniprot.orgebi.ac.uk. This domain is crucial for integrating environmental signals into the cellular regulatory network. Its primary function is to undergo reversible phosphorylation, typically on an aspartate residue (D54), by a cognate histidine kinase, UhpB, in response to extracellular glucose-6-phosphate nih.govasm.orgnih.gov. Phosphorylation at D54 induces conformational changes within the protein, which are essential for stimulating its DNA binding activity and subsequent transcription activation asm.orgnih.gov. The ability of UhpA to bind to the uhpT promoter is enhanced upon phosphorylation nih.gov.
Table 2: Key Conserved Residues in UhpA
| Residue | Position | Functional Role |
| Aspartate | 54 | Phosphoacceptor site; phosphorylation stimulates DNA binding asm.orgnih.gov. |
| Cysteine | (multiple) | Four residues in N-terminal domain; important for protein stability and activity nih.gov. |
C-terminal DNA-Binding/Transcription Activation Domain (LuxR_C-like domain)
The C-terminal domain of UhpA, typically from residues 131 to 196, serves as its DNA-binding and transcription activation module uniprot.orguniprot.orguniprot.org. This domain is classified as a LuxR_C-like domain, a family of domains found in transcriptional regulators that control diverse biological processes, including quorum sensing and various metabolic pathways uniprot.orgresearchgate.netebi.ac.ukebi.ac.uk. The LuxR_C-like domain enables UhpA to specifically recognize and bind to target DNA sequences in the promoter regions of genes it regulates.
UhpA binds to the uhpT promoter at two identified regions: a strong-binding (S) region located from -80 to -50, and a weak-binding (W) region from -50 to -32, relative to the transcription start site. UhpA is believed to bind as two dimers, each recognizing an inverted repeat sequence with a consensus of CCTGRR (where R is A or G) nih.gov. This binding mechanism is consistent with other NarL family response regulators, which often recognize dyad targets and bind as tail-to-tail dimers nih.gov. The interaction of UhpA with the RNA polymerase, particularly through its C-terminal domains, is also critical for transcription activation nih.gov.
Table 3: UhpA Binding Sites in uhpT Promoter
| Binding Region | Position Relative to Transcription Start Site | Consensus Sequence (monomer site) | Binding Characteristic |
| Strong-binding (S) | -80 to -50 | CCTGRR | High affinity binding nih.gov |
| Weak-binding (W) | -50 to -32 | CCTGRR | Lower affinity binding nih.gov |
Helix-Turn-Helix (HTH) Motif within the DNA-Binding Domain
A crucial element within the C-terminal DNA-binding domain of UhpA is the Helix-Turn-Helix (HTH) motif nih.govuniprot.orguniprot.orguniprot.orgebi.ac.ukepfl.ch. This motif is a common structural element found in many DNA-binding proteins, particularly transcription factors. For Escherichia coli UhpA, the HTH motif is specifically located within amino acid residues 155-174 uniprot.orguniprot.orguniprot.org.
The LuxR-type HTH domain, characteristic of UhpA, typically consists of about 65 amino acids and forms a four-helical bundle structure ebi.ac.uk. The HTH motif itself is composed of two helices—referred to as the scaffold helix and the recognition helix—connected by a short turn ebi.ac.uk. The recognition helix is paramount for sequence-specific DNA binding, as its N-terminal part makes most of the direct contacts with the DNA major groove ebi.ac.uk. This structural arrangement allows UhpA to precisely interact with its target DNA sequences and exert its regulatory function on gene transcription.
Oligomerization States and Dimerization Interfaces of this compound
The functional activity of many bacterial response regulators, including UhpA, often involves self-association to form dimeric or higher-order oligomeric structures, particularly for DNA binding. These oligomerization states are critical for their regulatory roles.
Evidence for Dimeric or Oligomeric Forms of UhpA
Evidence suggests that UhpA functions as an oligomer, specifically exhibiting dimeric or higher-order associations when interacting with its target DNA. Affinity cleavage experiments, utilizing the iron chelate FeBABE [iron (S)-1-(p-bromoacetamidobenzyl) EDTA] covalently attached to engineered cysteine residues near the DNA-binding region of UhpA, provided direct insights into its binding stoichiometry. These experiments revealed DNA strand cleavages in two distinct clusters of sites within the uhpT promoter. This pattern of cleavage is consistent with the binding of two UhpA dimers to the DNA, implying a tetrameric arrangement of this compound molecules on the promoter region nih.gov. This finding aligns with the general characteristic of NarL family members, to which UhpA belongs, that typically bind to dyad (inverted repeat) DNA targets nih.gov.
Molecular Interactions Mediating UhpA Oligomerization
The molecular interactions mediating UhpA oligomerization, particularly in the context of its DNA binding, involve specific recognition sequences. Each UhpA dimer has been shown to bind to an inverted repeat of monomer-binding sites. The consensus sequence identified for these monomer-binding sites is CCTGRR, where 'R' denotes either an adenine (B156593) (A) or a guanine (B1146940) (G). These individual monomer-binding sites within the inverted repeat are separated by a 6-base pair (bp) sequence nih.gov. This arrangement facilitates the cooperative binding of UhpA dimers to the DNA, which is essential for effective transcriptional activation. While specific protein-protein interfaces mediating UhpA oligomerization in solution are not extensively detailed, the observed DNA binding as two dimers underscores the importance of inter-monomer interactions for DNA recognition and regulatory function nih.gov.
Conformational Dynamics and Structural Transitions of this compound
UhpA's function as a transcriptional activator is dynamically regulated through structural transitions, primarily induced by phosphorylation. These conformational changes are central to its ability to modulate gene expression.
Phosphorylation-Induced Conformational Changes
The activity of UhpA is controlled by its phosphorylation, a process mediated by the cognate membrane-bound sensor kinase complex composed of UhpB and UhpC nih.govasm.org. Specifically, UhpA undergoes phosphorylation on an aspartate residue (Asp-54) asm.org. This phosphorylation event is a crucial trigger that induces significant conformational changes within the this compound nih.govresearchgate.netannualreviews.org. These structural alterations lead to a marked increase in UhpA's affinity for its DNA target sites within the uhpT promoter asm.orgnih.gov. The enhanced DNA-binding affinity resulting from these phosphorylation-induced conformational changes is directly responsible for stimulating uhpT gene transcription researchgate.netmdpi.com.
Identification of DNA-Binding Sites on Target Promoters
UhpA specifically recognizes and binds to multiple sites within the promoter region of its target gene, uhpT, which encodes the inducible sugar phosphate (B84403) transporter in Escherichia coli researchgate.netasm.orgnih.govasm.orgmdpi.com. The transcription of the uhpT gene is entirely dependent on UhpA and notably lacks a conventional -35 promoter element asm.org. The precise positioning and varying affinities of UhpA for these binding sites are crucial for the regulated expression of uhpT. Transcription activation by UhpA is further stimulated by the global regulator, the catabolite gene activator protein (CAP)-cyclic AMP complex, which binds to a distinct upstream site at approximately -103.5 bp nih.govasm.orgmdpi.comnih.gov.
Strong-Binding (S) and Weak-Binding (W) Regions within the uhpT Promoter
UhpA exhibits differential binding affinities for two adjacent regions within the uhpT promoter, designated as the strong-binding (S) and weak-binding (W) regions. These regions are defined by their positions relative to the transcription start site:
Strong-binding (S) region : This upstream region is located between positions -80 and -50. UhpA displays a higher affinity for this site compared to the weak-binding region researchgate.netasm.orgnih.govnih.gov.
Weak-binding (W) region : Situated downstream of the S region, this site spans from approximately -50 to -32, immediately adjacent to the RNA polymerase-binding site researchgate.netasm.orgnih.govnih.gov.
The binding of UhpA to the W region is essential for UhpA-dependent transcriptional activation and is reliant on the prior occupancy of the S region nih.gov. Mutational analysis has shown that substitutions in the W region significantly impair UhpA's ability to bind and activate transcription, whereas changes in the S region can affect binding to both S and W regions, consequently decreasing promoter activity nih.gov.
The precise orientation of UhpA binding within these regions has been investigated using affinity cleavage methods. The results indicate that the iron chelate FeBABE, when attached to UhpA, induces DNA strand cleavages in two distinct clusters located in the middle of both the S and W regions. This observation supports the model that two UhpA dimers bind to these sites, with each dimer recognizing an inverted repeat sequence (CCTGRR, where R is A or G, separated by 6 bp) nih.gov.
The characteristics of the UhpA binding sites are summarized in the table below:
| Binding Site Type | Location (relative to transcription start site) | Affinity for UhpA | Role in Transcription Activation |
| Strong-binding (S) | -80 to -50 bp | High | Crucial for initial binding and subsequent W-region occupancy asm.orgnih.gov |
| Weak-binding (W) | -50 to -32 bp | Lower | Essential for UhpA-dependent activation; binding depends on S-region occupancy asm.orgnih.gov |
Analysis of Inverted Repeats and Consensus Sequences
UhpA binds to specific DNA sequences within the uhpT promoter, demonstrating varying affinities for different regions nih.govnih.govnih.gov. Two adjacent binding regions have been identified: an upstream strong-binding (S) region located from approximately -80 to -50 relative to the transcription start site, and a downstream weak-binding (W) region from -50 to -32 nih.govasm.orgnih.govnih.govacademicoo.comasm.org. UhpA occupancy of the weak-binding region is dependent on its occupancy of the strong-binding region nih.gov.
Research indicates that UhpA binds as a dimer, with each dimer associating with an inverted repeat of monomer-binding sites nih.govnih.gov. The consensus sequence for these monomer-binding sites has been deduced as CCTGRR, where R represents either Adenine (A) or Guanine (G) nih.govnih.gov. These monomer-binding sites are separated by a 6 base-pair (bp) spacer nih.govnih.gov. This dyad target binding distinguishes UhpA from OmpR family response regulators, which typically bind to direct-repeat targets nih.govnih.gov.
Table 2: UhpA Binding Site Characteristics
| Feature | Description | Source |
| Binding Regions | Strong-binding (S) region: -80 to -50; Weak-binding (W) region: -50 to -32 (relative to transcription start site) | nih.govnih.govnih.gov |
| Binding Mode | Two dimers of UhpA, each binding to an inverted repeat | nih.govnih.gov |
| Monomer Consensus Seq. | CCTGRR (R = A or G) | nih.govnih.gov |
| Spacer Length | 6 bp between monomer sites | nih.govnih.gov |
| Overall Recognition Seq. | RcCTgRR in a 7-6-7 arrangement (R = A or G; lowercase indicates preferred residue) | nih.gov |
| Criticality of Binding | Binding to the W region is crucial for UhpA-dependent activation and relies on S region occupancy. | nih.govnih.gov |
Orientation of UhpA Binding Sites on DNA
The orientation of UhpA-binding sites on the uhpT promoter DNA has been investigated using affinity cleavage methods nih.govnih.gov. By covalently attaching an iron chelate, FeBABE [iron (S)-1-(p-bromoacetamidobenzyl) EDTA], near the DNA-binding region of UhpA (specifically at position 187), researchers were able to generate hydroxyl radicals nih.govnih.gov. These radicals induced DNA strand cleavages, revealing two distinct clusters of cleavage sites located in the middle of both the S and W regions of the promoter nih.govnih.gov.
These findings are consistent with the model that two dimers of UhpA bind to the uhpT promoter nih.govnih.gov. Each dimer engages with an inverted repeat of monomer-binding sites, with these sites separated by a 6 bp spacer nih.govnih.gov. This dyad symmetry in binding is a characteristic of NarL family proteins, to which UhpA belongs, contrasting with the direct-repeat binding observed in OmpR family regulators nih.govnih.gov. The precise placement of these transcription-regulatory proteins within their target promoter is critical for their function nih.gov. UhpA's action occurs through its binding to positions −80 to −32, situated between the upstream CAP-binding site and the downstream RNA polymerase (RNAP)-binding site nih.gov.
Table 3: UhpA DNA Binding Orientation Details
| Aspect | Description | Source |
| Method of Assessment | Affinity cleavage method using FeBABE-derivatized UhpA | nih.govnih.gov |
| Cleavage Pattern | Hydroxyl radical-induced DNA strand cleavages in two clusters, within the middle of S and W regions | nih.govnih.gov |
| Implied Binding | Consistent with binding of two UhpA dimers, each to an inverted repeat of monomer sites | nih.govnih.gov |
| Contextual Location | Binds to uhpT promoter from -80 to -32, flanked by the CAP-binding site (upstream) and RNAP-binding site (downstream) | nih.gov |
| Functional Relevance | Proper orientation and placement of binding sites are important for transcription activation and assembly of the transcription initiation complex | nih.gov |
Biochemical Mechanisms of Uhpa Protein Function
Phosphorylation Cascade and Signal Transduction through UhpA Protein
The activity of UhpA is controlled by a two-component regulatory system, which also involves the sensor kinase UhpB and the accessory protein UhpC. nih.gov This system relies on a phosphorylation cascade to transmit the external signal of glucose 6-phosphate presence to the cellular machinery, ultimately leading to the activation of uhpT gene transcription. nih.govnih.gov
The phosphorylation of UhpA occurs at a specific and highly conserved aspartate residue, Asp-54. nih.govnih.gov This site is critical for the activation of UhpA. nih.gov The transfer of a phosphoryl group to Asp-54 induces a conformational change in the this compound, which is essential for its subsequent functions. nih.govnih.gov Studies have shown that purified UhpA can be phosphorylated in vitro by small molecule donors like acetyl phosphate (B84403), a reaction that is dependent on the presence of Mg2+ and the integrity of the Asp-54 residue. nih.gov Mutations at this site result in a loss of phosphorylation-dependent activity, highlighting its central role in the signal transduction pathway. nih.gov
The physiological phosphorylation of UhpA is catalyzed by the sensor kinase UhpB. nih.govuniprot.org In response to an external signal, believed to be transduced by UhpC upon binding extracellular glucose 6-phosphate, UhpB undergoes autophosphorylation at a conserved histidine residue (His-313). nih.govnih.gov Subsequently, the phosphorylated UhpB transfers its phosphate group to the Asp-54 residue of UhpA. nih.govuniprot.org This phosphotransfer reaction is a key step in activating UhpA, enabling it to function as a transcriptional activator. nih.gov
In addition to its kinase activity, UhpB also possesses a phosphatase activity that dephosphorylates phosphorylated UhpA (P-UhpA). nih.govuniprot.orgnih.gov This dual functionality allows for the tight regulation of UhpA activity. The dephosphorylation of P-UhpA is achieved through a reverse phosphotransfer mechanism, where the phosphate group from P-UhpA is transferred back to UhpB. nih.govnih.gov This process is dependent on the presence of the conserved His-313 in UhpB. nih.gov The ability of UhpB to both phosphorylate and dephosphorylate UhpA ensures that the transcriptional activation of uhpT is transient and responsive to the fluctuating availability of extracellular glucose 6-phosphate. nih.govasm.org
DNA Binding Activity of this compound
Once phosphorylated, UhpA acts as a transcriptional regulator by binding to specific DNA sequences within the promoter region of the uhpT gene. uniprot.orgnih.gov This binding is a prerequisite for the recruitment of RNA polymerase and the initiation of transcription. nih.govresearchgate.net
Phosphorylation significantly enhances the DNA binding activity of UhpA. nih.govuniprot.org While unphosphorylated UhpA can bind to the uhpT promoter, its affinity is considerably lower than that of P-UhpA. nih.gov Phosphorylation at Asp-54 induces a conformational change that increases the protein's affinity and specificity for its target DNA sequences. nih.govnih.gov This enhancement is particularly pronounced for the binding to lower affinity sites within the promoter. nih.gov The this compound binds to a region of the uhpT promoter located between -80 and -50 base pairs relative to the transcription start site. nih.gov
The binding of UhpA to the uhpT promoter exhibits positive cooperativity. nih.govnih.gov This means that the binding of one UhpA molecule facilitates the binding of subsequent molecules. nih.gov This cooperative binding is crucial for the stable formation of the transcription initiation complex. nih.gov Research suggests that UhpA binds as dimers to inverted repeat sequences within the promoter. nih.gov The cooperative interaction between these dimers is thought to be enhanced by phosphorylation, leading to the full occupancy of the UhpA binding sites and robust activation of uhpT transcription. nih.govnih.gov This cooperative assembly of UhpA on the promoter DNA is a key feature of its regulatory mechanism. nih.govnih.gov
Influence of Environmental Signals on UhpA-DNA Interaction
The interaction between the this compound and its target DNA promoter, uhpT, is intricately regulated by external environmental signals, primarily the presence of extracellular hexose (B10828440) phosphates such as glucose-6-phosphate (G6P). This regulation is a classic example of a two-component signaling system, where the environmental signal is transduced across the cell membrane, leading to a change in gene expression.
The signaling cascade begins when G6P is detected in the periplasm, a process mediated by the UhpC protein, which is a homolog of the UhpT transporter. This signal is then transmitted to the transmembrane sensor kinase, UhpB. nih.govnih.gov In response, UhpB autophosphorylates a conserved histidine residue. The phosphoryl group is subsequently transferred to a specific aspartate residue, Asp-54, on the this compound. nih.govnih.gov This phosphorylation event is the critical step that modulates UhpA's DNA-binding properties. nih.gov
Phosphorylation significantly enhances the ability of UhpA to bind to the uhpT promoter. nih.gov The promoter region targeted by UhpA spans from approximately -80 to -32 relative to the transcription start site. This region contains multiple UhpA binding sites with differing affinities. nih.govasm.org Research has delineated these into a strong-binding (S) region (approx. -80 to -50) and a weak-binding (W) region (approx. -50 to -32). asm.org
While unphosphorylated UhpA can bind to the high-affinity sites in the S region, particularly when overexpressed, phosphorylation is crucial for effective binding to the low-affinity W region sites. nih.govnih.gov The binding of UhpA to the S region exhibits positive cooperativity. nih.gov It is proposed that the primary effect of phosphorylation is to enhance the oligomerization of UhpA on the DNA surface, which allows its binding to extend from the strong sites into the weaker, downstream sites that are critical for recruiting RNA polymerase. nih.govnih.gov This regulated enhancement of DNA occupancy ensures that transcription of the uhpT gene is activated only in the presence of the specific environmental inducer. nih.gov
Table 1: Effect of Phosphorylation on UhpA-DNA Interaction
| UhpA State | Binding Region on uhpT Promoter | Binding Affinity | Functional Consequence | Reference |
|---|---|---|---|---|
| Unphosphorylated | Strong-binding (S) region (-80 to -50) | Moderate | Binds to high-affinity sites; insufficient for strong activation at normal concentrations. | nih.gov |
| Phosphorylated (P-UhpA) | Strong (S) and Weak (W) regions (-80 to -32) | High | Enhanced oligomerization and binding to both high- and low-affinity sites, leading to robust transcriptional activation. | nih.govnih.govasm.org |
Transcriptional Activation Mechanisms by this compound
The activation of uhpT transcription by UhpA involves direct or indirect interactions with the RNA polymerase (RNAP) holoenzyme. Specific subunits of RNAP have been identified as crucial for this process. Studies utilizing mutant forms of RNAP have demonstrated that the C-terminal domains (CTDs) of both the alpha subunit (RpoA) and the sigma-70 subunit (RpoD) are required for efficient UhpA-dependent transcription. asm.orgnih.gov
Consistent with UhpA binding near the -35 region of the promoter, specific residues within the RpoD-CTD are necessary for activation. In the absence of other ancillary factors, residues Lysine-593 (K593) and Lysine-599 (K599) in the C-terminal region of RpoD are essential for efficient transcription initiation in response to UhpA. nih.gov This suggests a direct functional interaction between UhpA bound at the promoter and the primary sigma factor, which is responsible for promoter recognition.
Furthermore, the C-terminal domain of the RpoA subunit (αCTD) also plays a significant role. Specific alanine (B10760859) substitutions at residues Arginine-265 (R265), Glycine-296 (G296), and Serine-299 (S299) on the DNA-binding surface of the αCTD were shown to impair uhpT transcription. nih.gov This indicates that in addition to protein-protein contacts with RpoD, the proper positioning of RNAP via αCTD-DNA interactions is vital for UhpA-mediated activation.
The primary mechanism by which phosphorylated UhpA activates transcription is by recruiting RNA polymerase to the uhpT promoter. The uhpT promoter lacks a strong consensus -35 element, making it highly dependent on an activator protein for RNAP binding and initiation. nih.govdntb.gov.ua
Upon induction by an environmental signal like G6P, UhpA becomes phosphorylated and binds with high affinity to the tandem sites in the -80 to -32 region of the promoter. nih.gov The occupancy of these sites, particularly the weaker sites adjacent to the RNAP binding region, creates a platform that facilitates the recruitment of the RNAP holoenzyme. nih.gov The interaction between UhpA and the RpoD (sigma-70) subunit is likely a key step in stabilizing the initial closed promoter complex, positioning the polymerase correctly for the subsequent steps of transcription initiation. nih.gov
Transcription of the uhpT gene is not solely dependent on UhpA but is also strongly stimulated by the global regulator Catabolite Activator Protein (CAP), also known as the cAMP Receptor Protein (CRP), in complex with cyclic AMP (cAMP). asm.orgnih.gov The CAP-cAMP complex binds to a single site centered at position -103.5, upstream of the UhpA binding sites. nih.govnih.gov
The presence of CAP-cAMP enhances UhpA-mediated transcription significantly, by a factor of 10- to 15-fold. nih.gov The mechanism of this synergistic activation is multifaceted. Footprinting experiments show that UhpA and CAP modestly stimulate each other's binding to the promoter DNA. nih.gov More critically, kinetic analyses have revealed that CAP-cAMP acts at a later stage of initiation. It enhances the rate of open promoter complex formation by twofold and stabilizes the open complexes formed in the presence of UhpA by fivefold. nih.gov
Interestingly, the requirement for the specific UhpA-RpoD contacts (at residues K593 and K599) is largely overcome when CAP-cAMP is present. nih.gov This suggests that CAP provides an alternative or additional contact point with RNA polymerase, likely through the RpoA subunit, thereby facilitating a more robust assembly of the transcription initiation complex. nih.govnih.gov
Table 2: Key Proteins in UhpA-Mediated Transcriptional Activation
| Protein/Complex | Binding Site on uhpT Promoter | Role in Activation | Reference |
|---|---|---|---|
| P-UhpA | -80 to -32 | Primary activator; recruits RNA polymerase. Interacts with RpoD. | asm.orgnih.gov |
| RNA Polymerase (RNAP) | Core promoter region (~-35 to +1) | Catalyzes transcription. Recruited by UhpA. Interacts with UhpA via RpoA and RpoD subunits. | nih.gov |
| CAP-cAMP | -103.5 | Co-activator; enhances and stabilizes open promoter complex formation. | nih.govnih.gov |
Protein-Protein Interactions Involving this compound
The function of UhpA is fundamentally dependent on its direct protein-protein interaction with its cognate sensor kinase, UhpB. nih.govresearchgate.net This interaction is the cornerstone of the Uhp two-component signaling pathway, governing both the activation and deactivation of UhpA.
The primary interaction involves the transfer of a phosphoryl group. Upon sensing an external signal via UhpC, the cytoplasmic C-terminal portion of UhpB undergoes autophosphorylation at a conserved histidine residue (His-313). nih.govresearchgate.net This phosphorylated UhpB then serves as a phosphodonor for UhpA. The receiver domain of UhpA interacts with the phosphotransfer domain of UhpB, facilitating the transfer of the phosphate to the Asp-54 residue of UhpA. nih.govnih.gov
Beyond phosphotransfer, UhpB also plays a role in dephosphorylating UhpA, thereby turning the signal off. The cytoplasmic domain of UhpB can accelerate the dephosphorylation of phosphorylated UhpA (P-UhpA). nih.gov This bifunctional kinase/phosphatase activity allows the system to be reset quickly when the external stimulus is removed.
Evidence for a direct physical interaction comes from studies showing that overexpression of the cytoplasmic C-terminal portion of UhpB can bind to and sequester UhpA, leading to a dominant-negative phenotype where uhpT expression is blocked. nih.govnih.gov This sequestration inhibits the ability of UhpA to bind to the uhpT promoter and activate transcription, demonstrating a direct and specific binding event between the two proteins. nih.gov
Interaction with UhpC Receptor
The functional activity of the this compound is intricately linked to the UhpC receptor through a sophisticated signal transduction pathway, rather than a direct physical interaction. This process is mediated by the histidine kinase UhpB, forming a three-component system (UhpA, UhpB, and UhpC) that regulates the expression of the hexose phosphate transporter, UhpT. nih.govnih.govproquest.com The sensing of extracellular glucose-6-phosphate (G6P) by the membrane-bound UhpC protein initiates the signaling cascade. nih.govproquest.com
UhpC is a polytopic membrane protein that is structurally related to the UhpT transporter itself. nih.govnih.gov It is proposed that UhpC and the transmembrane sensor kinase UhpB form a signaling complex at the cell membrane. nih.govnih.govasm.org The binding of G6P to the periplasmic domain of UhpC is thought to induce a conformational change within this UhpBC complex. nih.govasm.org This change stimulates the autophosphorylation activity of the cytoplasmic domain of UhpB, where a conserved histidine residue (His-313) is phosphorylated using ATP as the phosphate donor. asm.orgnih.govresearchgate.net
The default state of UhpB is kinase-off, and its activation requires either specific mutations or the signal from UhpC. nih.gov Once UhpB is autophosphorylated, its phosphoryl transfer domain interacts specifically with the response regulator UhpA. asm.orgnih.gov The phosphoryl group from the histidine residue on UhpB is then transferred to a conserved aspartate residue (Asp-54) in the receiver domain of UhpA. nih.govproquest.com This phosphorylation event activates UhpA, altering its conformation and enhancing its ability to bind to DNA and regulate transcription. nih.govasm.org The existence of this UhpBC signaling complex is supported by evidence showing that the constitutive activity of some UhpB variants still requires the presence of UhpC, and that an excess of UhpB relative to UhpC can inhibit UhpA signaling by sequestering it. nih.govnih.gov
| Protein | Type | Function | Location |
|---|---|---|---|
| UhpA | Response Regulator | DNA-binding transcriptional activator | Cytoplasm |
| UhpB | Histidine Kinase | Senses signal from UhpC and phosphorylates UhpA | Cell Membrane (transmembrane) |
| UhpC | Receptor Protein | Senses extracellular glucose-6-phosphate | Cell Membrane (transmembrane) |
Formation of Functional Regulatory Complexes
Upon activation via phosphorylation by UhpB, UhpA functions as a DNA-binding transcriptional activator, initiating the expression of the uhpT gene. proquest.comnih.gov This process involves the assembly of a multi-protein complex at the uhpT promoter region. nih.govnih.gov Phosphorylated UhpA (P-UhpA) exhibits a significantly increased affinity for its specific binding sites within the uhpT promoter. nih.govproquest.com
The binding of P-UhpA to the uhpT promoter occurs at multiple sites located between positions -80 and -32 relative to the transcription start site. nih.gov This binding is characterized by positive cooperativity, meaning the binding of one UhpA molecule enhances the binding of subsequent molecules. nih.gov This cooperative binding is crucial for the stable occupancy of the promoter and efficient transcriptional activation. While unphosphorylated UhpA can bind to the promoter, its affinity is much lower, and phosphorylation is required for a robust physiological response. nih.govproquest.com
The functional regulatory complex at the uhpT promoter involves more than just P-UhpA and DNA. The activity of UhpA is further stimulated by the cyclic AMP receptor protein (CAP). nih.gov CAP binds to a single site centered at position -103.5, upstream of the UhpA binding sites. nih.gov The ultimate goal of this assembly is to recruit the RNA polymerase (RNAP) holoenzyme to initiate transcription. nih.govfrontiersin.org
Research has shown that specific subunits of the RNAP holoenzyme are critical for this process. UhpA-dependent transcription requires interaction with the sigma-70 (σ⁷⁰) subunit (encoded by rpoD) and the C-terminal domain of the alpha subunit (αCTD) of RNA polymerase. nih.gov Specifically, residues K593 and K599 in the C-terminal region of σ⁷⁰ are necessary for an efficient response to UhpA, which is consistent with UhpA binding near the -35 region of the promoter. nih.gov Furthermore, residues R265, G296, and S299 on the DNA-binding surface of the αCTD are also important for uhpT transcription, suggesting that both transcription activators, UhpA and CAP, interact with different subunits of RNA polymerase to form the proper DNA geometry for transcription initiation. nih.gov
| Component | Binding Site/Interacting Partner | Function in the Complex |
|---|---|---|
| Phosphorylated UhpA (P-UhpA) | uhpT promoter (-80 to -32) | Primary transcriptional activator |
| Cyclic AMP Receptor Protein (CAP) | uhpT promoter (-103.5) | Co-activator, stimulates UhpA activity |
| RNA Polymerase (RNAP) α-subunit | UhpA, CAP, DNA | Aids in activator binding and complex stability |
| RNA Polymerase (RNAP) σ⁷⁰-subunit | Promoter -35 region, UhpA | Recognizes the promoter and facilitates transcription initiation |
Cellular and Physiological Roles of Uhpa Protein
Role in Hexose (B10828440) Phosphate (B84403) Transport and Metabolism
The UhpA protein is a central figure in the intricate system that governs the uptake and utilization of hexose phosphates in bacteria such as Escherichia coli. Its primary function is to act as a transcriptional activator, responding to the presence of extracellular sugar phosphates and initiating their transport into the cell. This role is critical for the bacterium's ability to adapt to different nutritional environments and efficiently utilize available carbon sources.
Regulation of the uhpT Gene Encoding the Sugar Phosphate Transporter
The most well-documented role of UhpA is its direct regulation of the uhpT gene. nih.govuniprot.org This gene encodes the UhpT protein, a sugar phosphate transporter that facilitates the entry of compounds like glucose-6-phosphate (G6P) into the cytoplasm. The regulation of uhpT is managed by a sophisticated two-component regulatory system, which, in addition to UhpA, includes the sensor proteins UhpB and UhpC. nih.gov This entire regulatory and transport machinery is encoded by the uhpABCT locus. nih.gov
The activation of UhpA is a multi-step process:
Sensing: The membrane-bound protein UhpC senses the presence of external glucose-6-phosphate. nih.gov
Signal Transduction: This signal is transmitted to UhpB, a transmembrane sensor kinase.
Phosphorylation: Upon receiving the signal, UhpB autophosphorylates and then transfers the phosphate group to UhpA. uniprot.org
Transcriptional Activation: Phosphorylated UhpA undergoes a conformational change that significantly increases its affinity for specific binding sites on the uhpT promoter, leading to the activation of uhpT transcription.
Studies have shown that while phosphorylation is crucial for UhpA activity under normal physiological conditions, overexpression of the this compound can lead to the activation of uhpT even in the absence of the UhpB/UhpC sensor system, albeit at lower levels. uniprot.org This indicates that the phosphorylation event is key to enhancing the efficiency of transcriptional activation.
Response to Extracellular Glucose-6-Phosphate
The entire Uhp system is designed to mount a swift and efficient response to the availability of extracellular glucose-6-phosphate (G6P). When G6P is present in the environment, it is sensed by UhpC, triggering the phosphorylation cascade that ultimately activates UhpA. nih.gov This activation allows the bacterium to rapidly synthesize the UhpT transporter, enabling the import of G6P from the surroundings.
This response is highly specific. The system ensures that the UhpT transporter is only produced when its substrate is actually available, preventing the wasteful expenditure of cellular resources on synthesizing a transporter that is not needed. This precise control allows the bacterium to maintain metabolic efficiency and adapt quickly to changing nutrient landscapes. The relationship between the concentration of G6P and the rate of uhpT induction shows positive cooperativity, meaning that the system becomes more sensitive to the inducer as its concentration increases.
Integration with Glucose Metabolism Pathways
Once transported into the cell via the UhpT protein, glucose-6-phosphate serves as a key metabolic intermediate, directly integrating into central glucose metabolism. G6P is a pivotal molecule that stands at the crossroads of two major metabolic pathways:
Glycolysis: G6P can be isomerized to fructose-6-phosphate and proceed through the glycolytic pathway to generate ATP, pyruvate, and various metabolic precursors.
Pentose Phosphate Pathway (PPP): Alternatively, G6P can enter the PPP, which is crucial for producing NADPH (essential for reductive biosynthesis and combating oxidative stress) and precursor molecules for nucleotide synthesis, such as ribose-5-phosphate.
By controlling the expression of the UhpT transporter, UhpA indirectly, yet critically, influences the flux of carbon into these fundamental pathways. This regulatory function ensures that when external hexose phosphates are the primary available carbon source, the cell can efficiently channel them into its core metabolic machinery to generate energy and build essential cellular components.
Contribution of this compound to Cellular Homeostasis
Cellular homeostasis refers to the maintenance of a stable internal environment within a cell. The this compound contributes to this stability primarily by ensuring a regulated and efficient uptake of essential nutrients, which is fundamental to metabolic homeostasis.
By tightly controlling the expression of the uhpT gene, the UhpA-led system prevents the uncontrolled influx of sugar phosphates. An unregulated transport of these compounds could lead to metabolic imbalances, such as the accumulation of phosphorylated intermediates, which can be toxic or deplete the cell's crucial pool of inorganic phosphate.
Involvement in Global Metabolic Regulation
While UhpA is primarily recognized as a specific regulator for the uhpT gene, its actions have broader implications for the cell's metabolic network. As a member of a large family of two-component response regulators, it is part of a complex web of signaling pathways that collectively manage the cell's response to its environment.
Regulation of Metabolism-Related Genes (e.g., cysteine synthase, sulphate transporter)
Current scientific literature extensively details UhpA's role in regulating uhpT, but there is no direct evidence to suggest that UhpA directly binds to the promoters of and regulates other metabolic genes such as those for cysteine synthase or sulphate transporters. The UhpA regulon—the complete set of genes directly controlled by a regulator—appears to be highly specialized and may be limited to the uhpT gene.
However, UhpA can be considered to have an indirect influence on the expression of these and other metabolism-related genes. This indirect regulation stems from its primary function:
Precursor Supply: By controlling the import of G6P, UhpA influences the rate of glycolysis. An intermediate of the glycolytic pathway, 3-phosphoglycerate, is the precursor for the amino acid serine, which in turn is a direct precursor for the synthesis of cysteine. Therefore, by modulating the carbon flow through glycolysis, UhpA's activity can affect the availability of building blocks for cysteine biosynthesis.
In essence, while UhpA does not act as a direct transcriptional regulator for genes like cysteine synthase or sulphate transporters, its role in managing a key entry point of carbon into the central metabolism makes it an important upstream component that can influence the broader metabolic network.
This compound's Role in Bacterial Adaptation and Stress Responses
The this compound, as a response regulator component of the two-component system UhpB/UhpA, plays a significant role in helping bacteria adapt to changing environmental conditions and respond to various stresses. Primarily known for its function in regulating the uptake of sugar phosphates in Escherichia coli, its role extends to broader stress response mechanisms in pathogenic bacteria. nih.govresearchgate.net
In Salmonella enterica serovar Typhi, the causative agent of typhoid fever, the this compound is implicated in the adaptation to osmotic stress. Studies have shown that under high osmotic conditions, the expression of uhpA is upregulated. asm.org Transcriptome analysis of a uhpA deletion mutant in S. Typhi revealed that UhpA is involved in the regulation of sulfur assimilation pathways. Specifically, in the absence of UhpA, genes associated with sulfur metabolism were significantly downregulated during osmotic stress, suggesting that UhpA helps the bacterium cope with osmotic challenges by modulating metabolic pathways crucial for survival. asm.org
The mechanism of UhpA-mediated stress response often involves direct binding to the promoter regions of target genes. For instance, in APEC, electrophoretic mobility shift assays have confirmed that UhpA directly binds to the promoters of stress protein-encoding genes to activate their transcription. nih.gov This direct regulatory control allows for a rapid and specific response to environmental cues that could otherwise be detrimental to the bacterium.
Impact of this compound on Bacterial Physiology and Growth
The this compound's influence on bacterial physiology and growth is closely linked to its regulatory functions in metabolism and stress response. By controlling the expression of genes involved in nutrient uptake and adaptation, UhpA can significantly impact the bacterium's ability to thrive in diverse environments.
In its classic role in E. coli, UhpA, in conjunction with its sensor kinase UhpB and the transporter UhpC, regulates the expression of the uhpT gene, which encodes a hexose phosphate transporter. researchgate.netnih.gov This system allows the bacterium to utilize external glucose-6-phosphate as a carbon and energy source, which is particularly important when preferred carbon sources are scarce. The ability to scavenge and utilize alternative nutrients directly affects the growth rate and survival of the bacteria.
While UhpA's primary described function is in the regulation of sugar phosphate transport, its broader regulatory influence, as seen in S. Typhi's sulfur metabolism under osmotic stress, suggests a more complex role in maintaining metabolic homeostasis. asm.org This metabolic regulation is fundamental to bacterial growth and replication, especially under the challenging conditions encountered during host infection.
This compound in Pathogenic Bacteria and Virulence Regulation
The this compound is an important virulence regulator in several pathogenic bacteria, contributing to their ability to cause disease. Its role in virulence is multifaceted, involving the modulation of specific virulence genes, enhancement of stress tolerance, and promotion of phenotypes associated with pathogenicity.
In APEC, the UhpAB two-component system has been demonstrated to be a key contributor to its pathogenicity. nih.gov Deletion of the uhpAB genes in APEC leads to a significant attenuation of virulence in animal infection models. This is attributed to the role of UhpA in regulating a suite of genes necessary for successful infection, including those involved in iron uptake, stress response, and biofilm formation. nih.gov
A study in the fish pathogen Edwardsiella piscicida has also highlighted the association of UhpA with pathogenicity. Interestingly, in this bacterium, the deletion of the uhpA gene led to an increase in the expression of several key virulence genes and enhanced pathogenicity, suggesting that in some contexts, UhpA may act as a repressor of virulence. nih.gov
Modulation of Virulence Gene Expression (e.g., Type III and Type VI Secretion Systems)
UhpA has been shown to directly and indirectly regulate the expression of a variety of virulence-associated genes. In APEC, UhpA directly binds to the promoters of and activates the expression of virulence genes such as fepG, ldrD, ycgV, and ydeI. nih.gov Furthermore, it promotes biofilm formation by activating the expression of csgD, a master regulator of biofilm formation. nih.gov
A significant finding regarding UhpA's role in virulence is its modulation of bacterial secretion systems. In Edwardsiella piscicida, the deletion of the uhpA gene resulted in the upregulation of genes associated with both the Type III Secretion System (T3SS) and the Type VI Secretion System (T6SS). nih.gov Specifically, the expression of T3SS genes esrB and esrC, and T6SS genes evpB and evpC, was significantly higher in the uhpA mutant compared to the wild-type strain. nih.gov This suggests that in E. piscicida, UhpA functions as a negative regulator of these critical virulence-associated secretion systems. nih.gov
The table below summarizes the effect of UhpA on the expression of various virulence-related genes in different pathogenic bacteria.
| Bacterium | Gene(s) Regulated by UhpA | Function of Gene(s) | Effect of UhpA |
| Avian Pathogenic E. coli (APEC) | fepG, ldrD, ycgV, ydeI | Virulence factors | Activation |
| Avian Pathogenic E. coli (APEC) | csgD | Biofilm master regulator | Activation |
| Avian Pathogenic E. coli (APEC) | uspA, bhsA | Stress response proteins | Activation |
| Edwardsiella piscicida | esrB, esrC | Type III Secretion System components | Repression |
| Edwardsiella piscicida | evpB, evpC | Type VI Secretion System components | Repression |
| Edwardsiella piscicida | fliC, flgN | Flagellar proteins | Repression |
| Salmonella Typhi | Sulfur assimilation pathway genes | Metabolism and stress response | Activation |
Association with Pathogenicity Phenotypes
The regulation of virulence genes by UhpA translates into observable effects on the pathogenicity phenotypes of bacteria. These phenotypes are the measurable outcomes of the bacterium's interaction with its host and are direct indicators of its virulence potential.
In APEC, the UhpAB system's role in promoting biofilm formation is a key pathogenicity phenotype. nih.gov Biofilms are crucial for the establishment of chronic infections and provide resistance to host immune clearance and antibiotic treatment. nih.gov The enhanced stress tolerance conferred by UhpA regulation also contributes to the bacterium's ability to survive and persist within the host, a critical aspect of its pathogenic lifestyle. nih.gov
The table below outlines the association of UhpA with various pathogenicity-related phenotypes in different bacteria.
| Bacterium | Phenotype Associated with UhpA | Role of UhpA in Phenotype |
| Avian Pathogenic E. coli (APEC) | Pathogenicity in chickens | Contributes to virulence |
| Avian Pathogenic E. coli (APEC) | Biofilm formation | Promotes biofilm formation |
| Avian Pathogenic E. coli (APEC) | Stress tolerance | Enhances stress tolerance |
| Edwardsiella piscicida | Pathogenicity in fish | Negatively regulates virulence |
| Edwardsiella piscicida | Motility | Negatively regulates motility |
| Salmonella Typhi | Osmotic stress survival | Promotes survival |
Regulatory Networks and Signal Integration Involving Uhpa Protein
UhpA Protein as a Component of the UhpABC Regulatory System
The this compound is a central component of the UhpABC signal transduction system in Escherichia coli, which governs the uptake of hexose (B10828440) phosphates from the environment. This system is a classic example of a bacterial two-component regulatory system, which enables the organism to sense and respond to external stimuli. The primary function of the UhpABC system is to control the expression of the uhpT gene, which encodes the hexose phosphate (B84403) transporter protein, UhpT. nih.gov
The regulatory cascade is initiated by the presence of external glucose-6-phosphate (G6P). This signal is detected by UhpC, a membrane-bound protein that is structurally related to the UhpT transporter itself. nih.gov Upon binding G6P, UhpC is thought to interact with UhpB, the second component of the system. UhpB is a transmembrane sensor kinase. nih.govresearchgate.net This interaction activates the kinase function of UhpB, causing it to autophosphorylate a conserved histidine residue, using ATP as the phosphate donor.
The final step in this signal relay involves the this compound. UhpA functions as the cytoplasmic response regulator. nih.gov The phosphoryl group from the activated UhpB is transferred to a conserved aspartate residue (Asp-54) on UhpA. nih.gov This phosphorylation event activates UhpA, transforming it into a potent transcriptional activator. nih.govnih.gov The activated, phosphorylated UhpA (P-UhpA) then binds specifically to a promoter region upstream of the uhpT gene. nih.gov This binding initiates the transcription of uhpT, leading to the synthesis of the UhpT transporter, which then facilitates the import of G6P and other sugar phosphates into the cell.
Structurally, UhpA is composed of two principal domains: an N-terminal "receiver" module that contains the site of phosphorylation, and a C-terminal "activation" or "effector" module. nih.gov The C-terminal domain contains a predicted helix-turn-helix motif, a common structure for DNA-binding proteins, which directly engages with the uhpT promoter. nih.gov Phosphorylation of the receiver module is believed to induce a conformational change in UhpA that enables the DNA-binding domain to effectively activate transcription. Under normal physiological conditions, this phosphorylation is essential for UhpA's function. nih.govnih.gov
Table 1: Components of the UhpABC Regulatory System
| Component | Type | Location | Function |
|---|---|---|---|
| UhpA | Response Regulator | Cytoplasm | Transcriptional activator of the uhpT gene upon phosphorylation. nih.gov |
| UhpB | Sensor Histidine Kinase | Inner Membrane | Autophosphorylates in response to a signal from UhpC and transfers the phosphate group to UhpA. nih.govnih.gov |
| UhpC | Transmembrane Receptor | Inner Membrane | Senses extracellular glucose-6-phosphate and modulates the kinase activity of UhpB. nih.gov |
| UhpT | Transporter | Inner Membrane | Imports hexose phosphates into the cell; its expression is regulated by UhpA. capes.gov.br |
Cross-Talk and Interplay with Other Two-Component Systems
Two-component systems (TCSs) are widespread in bacteria, with dozens of distinct systems often coexisting within a single cell. While these signaling pathways are generally characterized by high fidelity between a sensor kinase and its cognate response regulator, the potential for "cross-talk" exists. nih.gov Cross-talk refers to the transfer of a phosphoryl group from a sensor kinase to a non-cognate response regulator, or vice-versa.
UhpA and its partner kinase UhpB share sequence homology with members of other well-known TCS families. UhpA is homologous to response regulators such as OmpR (osmotic stress response) and PhoB (phosphate starvation response), while UhpB is related to sensor kinases like EnvZ (OmpR's partner) and PhoR (PhoB's partner). capes.gov.br This structural similarity raises the possibility of unintended signaling between these pathways. However, under normal physiological conditions, the interaction between UhpB and UhpA is highly specific, which is crucial for preventing inappropriate activation of the uhpT gene in the absence of its specific inducer. nih.gov
Despite this specificity, research has demonstrated that cross-talk can occur under certain conditions. For instance, the kinase domain of UhpB has been shown to be capable of phosphorylating the non-cognate response regulator KdpE in vitro. nih.gov A more physiologically significant form of interplay occurs through small-molecule phosphodonors. UhpA can be activated in vitro and in vivo by acetyl phosphate, a high-energy metabolic intermediate. nih.govnih.gov This phosphorylation by acetyl phosphate allows UhpA to bypass its requirement for the UhpB sensor kinase, leading to the activation of uhpT transcription in response to metabolic cues rather than the presence of extracellular G6P. nih.gov This represents a form of metabolic cross-talk, linking the cell's metabolic state directly to the regulation of sugar phosphate transport.
Table 2: UhpA/UhpB Homology and Potential for Cross-Talk
| Uhp System Component | Homologous Protein | Regulatory System | Function of Homologous System | Potential for Cross-Talk |
|---|---|---|---|---|
| UhpA (Response Regulator) | OmpR, PhoB, NtrC | EnvZ/OmpR, PhoR/PhoB, NtrB/NtrC | Osmoregulation, Phosphate acquisition, Nitrogen metabolism | Low fidelity with non-cognate kinases, but can be activated by small molecules like acetyl phosphate. capes.gov.brresearchgate.net |
| UhpB (Sensor Kinase) | EnvZ, PhoR, NtrB | EnvZ/OmpR, PhoR/PhoB, NtrB/NtrC | Osmoregulation, Phosphate acquisition, Nitrogen metabolism | Can phosphorylate some non-cognate response regulators in vitro, but specificity is high in vivo. capes.gov.brnih.gov |
Integration of Multiple Environmental Signals by this compound
One of the most significant points of signal integration involves the global regulatory system for catabolite repression. In E. coli, the expression of many genes related to the catabolism of alternative carbon sources is controlled by the Catabolite Gene Activator Protein (CAP), also known as the cAMP Receptor Protein (CRP). When glucose is scarce, intracellular levels of cyclic AMP (cAMP) rise, which binds to CRP. The CRP-cAMP complex then binds to specific DNA sites at various promoters to enhance transcription.
The uhpT promoter is a target for CRP-cAMP. nih.gov Full induction of uhpT requires the synergistic action of both activated UhpA and the CRP-cAMP complex. researchgate.netfrontiersin.org A binding site for CRP-cAMP is located upstream of the UhpA binding sites on the uhpT promoter. nih.govnih.gov This dual requirement acts as a molecular "AND gate," ensuring that the energetically costly synthesis of the UhpT transporter occurs only when two conditions are met: 1) a specific substrate (external G6P) is available, as signaled by UhpA phosphorylation, and 2) a preferred carbon source like glucose is absent, as signaled by the presence of the CRP-cAMP complex. researchgate.netfrontiersin.org
Furthermore, as mentioned previously, the cell's internal metabolic state can directly influence UhpA activity through phosphorylation by acetyl phosphate. nih.gov This provides another layer of integration, linking the central metabolism to the control of nutrient uptake, independent of the external G6P signal.
Table 3: Environmental Signals Integrated at the uhpT Promoter
| Signal | Sensor/Mediator | Effect on uhpT Transcription | Regulatory Logic |
|---|---|---|---|
| Extracellular Glucose-6-Phosphate | UhpC/UhpB/UhpA | Positive Regulation | Activates the specific transcription factor (UhpA) required for expression. nih.gov |
| Carbon Source Availability (e.g., low glucose) | CyaA/cAMP/CRP | Positive Regulation | The global regulator CRP-cAMP complex is required for high-level expression, linking it to the overall carbon status of the cell. frontiersin.orgnih.gov |
| Cellular Metabolic State | Acetyl Phosphate | Positive Regulation | Can directly phosphorylate and activate UhpA, bypassing the need for the UhpBC sensor complex. nih.gov |
Role of this compound in Complex Gene Regulatory Cascades
The this compound functions as a terminal regulator in a specific signal transduction cascade, but its activity is embedded within the broader and more complex gene regulatory network of the cell. A gene regulatory network describes the intricate web of interactions among genes, proteins, and other molecules that collectively govern the expression levels of all genes in the genome.
The UhpABC->UhpT pathway is a clear, linear cascade: an external signal (G6P) leads to a series of protein modifications (phosphorylation) that culminates in the activation of a specific transcription factor (UhpA) to express a target gene (uhpT). nih.gov However, this linear cascade does not operate in isolation. Its integration with the global CRP-cAMP network places it under hierarchical control, where a global signal (carbon availability) modulates the output of a more specific signal (G6P presence). frontiersin.org This prevents the cell from activating specialized uptake systems when more easily metabolized carbon sources are available.
The mechanism of UhpA binding to the uhpT promoter adds another layer of complexity. UhpA binds to multiple sites within the promoter region with different affinities. researchgate.net Initial binding occurs at a high-affinity site, and this binding is enhanced by phosphorylation. nih.gov This initial event then cooperatively promotes the binding of additional UhpA molecules to adjacent, lower-affinity sites. nih.gov This cooperative binding is a common feature in gene regulation that allows for a more switch-like, decisive transcriptional response to increasing concentrations of the activated regulator.
By controlling the expression of the UhpT transporter, UhpA acts as a gateway to a broader metabolic network. The influx of sugar phosphates via UhpT directly impacts central carbon metabolism, including glycolysis and the pentose phosphate pathway. Therefore, the regulatory decision made by UhpA has cascading downstream effects on the metabolic flux and energy status of the entire cell. This positions the UhpA-UhpT regulatory node as a critical control point for integrating environmental nutrient signals with the core metabolic machinery of the organism.
Evolutionary Aspects of Uhpa Protein
Phylogenetic Analysis of UhpA Protein Homologs Across Diverse Organisms
Phylogenetic studies reveal that UhpA homologs are widely distributed across the bacterial domain, highlighting the ancient origins and fundamental importance of the Uhp (uptake of hexose (B10828440) phosphate) system. As a member of the NarL family of response regulators, UhpA is found in a vast array of bacterial phyla, including Proteobacteria, Actinobacteria, and Firmicutes. Its prevalence underscores the common challenge faced by bacteria in scavenging essential phosphorylated sugars from their environment.
Homologs of UhpA are predominantly found in bacteria, with some presence in archaea, but are largely absent from eukaryotes. This distribution suggests that the two-component signaling paradigm, of which UhpA is a classic example, is a primary adaptation of prokaryotic life. Within bacteria, the distribution is not uniform; the presence or absence of the uhp system often correlates with the organism's ecological niche and metabolic versatility. For instance, it is commonly found in enteric bacteria like Escherichia coli and other bacteria that inhabit environments where the breakdown products of other organisms, such as sugar phosphates, are likely to be available.
Phylogenetic trees constructed from this compound sequences generally align with the broader species tree, indicating vertical inheritance as the primary mode of transmission. However, instances of horizontal gene transfer (HGT) are also evident, where the entire uhp operon appears to have been acquired by distantly related species. This allows for rapid adaptation, enabling a bacterium to colonize a new niche by gaining the ability to utilize a novel set of nutrients.
Table 7.1: Phylogenetic Distribution of UhpA Homologs
| Phylum | Presence of UhpA Homologs | Representative Genera | Ecological Niche Correlation |
|---|---|---|---|
| Proteobacteria | Widespread | Escherichia, Salmonella, Klebsiella | Gut environments, soil, aquatic systems with organic matter. |
| Firmicutes | Common | Bacillus, Listeria | Soil, decaying organic matter, host-associated environments. |
| Actinobacteria | Present | Streptomyces | Soil, important for decomposition and nutrient cycling. |
| Archaea | Rare | Methanoperedens | Specific anaerobic environments. |
| Eukaryota | Absent | N/A | Utilize different signaling and nutrient uptake mechanisms. |
Evolutionary Conservation and Divergence of this compound Domains and Functional Residues
The this compound is composed of two principal domains, both of which are subject to strong evolutionary pressures: an N-terminal receiver (REC) domain and a C-terminal DNA-binding domain.
The N-terminal REC domain (Pfam: PF00072, Response_reg) is highly conserved across the vast family of response regulators. Its primary function is to receive a phosphoryl group from its cognate sensor kinase, UhpB. This phosphorylation event, occurring at a highly conserved aspartate residue (Asp-54 in E. coli), induces a conformational change that activates the protein. nih.gov Several key residues within this domain are critical for its function and are therefore evolutionarily conserved. Asp-9 and Lys-101 (in E. coli) are essential for the conformational switch that follows phosphorylation. nih.gov The conservation of this entire domain highlights a shared mechanism of activation across thousands of different signaling pathways.
The C-terminal DNA-binding domain belongs to the GerE family (Pfam: PF00196), which characteristically contains a helix-turn-helix (HTH) motif of the LuxR type. asm.org This domain is responsible for recognizing and binding to specific DNA sequences in the promoter region of its target gene, uhpT. While the structural motif is conserved, the specific amino acid residues that make contact with the DNA are more variable. This divergence allows different response regulators to recognize distinct DNA operator sites, ensuring signaling specificity. In UhpA, this domain binds to inverted repeat sequences in the uhpT promoter. nih.gov
Table 7.2: Key Conserved Functional Residues in E. coli UhpA
| Residue (E. coli) | Domain | Function | Evolutionary Significance |
|---|---|---|---|
| Asp-9 | Receiver (REC) | Involved in the phosphorylation-induced conformational change. nih.gov | Highly conserved across response regulators, essential for signal transduction. |
| Asp-54 | Receiver (REC) | Site of phosphorylation by the UhpB sensor kinase. nih.gov | The canonical site of activation, defining the protein as a response regulator. |
| Lys-101 | Receiver (REC) | Essential for stabilizing the active conformation after phosphorylation. nih.gov | Conserved residue crucial for the activation mechanism. |
| Phe-17, His-170 | Linker/Core | Mutations can lead to constitutive (phosphorylation-independent) activity. nih.gov | Shows points of divergence where regulation can be altered. |
| Various residues in HTH motif | DNA-binding | Directly interact with the DNA at the uhpT promoter. | Sequence divergence in this region provides DNA-binding specificity. |
Comparative Genomics of the uhp Operon and UhpA-Related Genes
Comparative genomics provides powerful insights into the functional linkage and co-evolution of genes. In many bacteria, the genes responsible for the Uhp system are organized into a conserved operon, typically structured as uhpC-uhpB-uhpA-uhpT. This genetic linkage ensures that all necessary components—the sensor, regulator, and transporter—are co-transcribed and co-regulated.
uhpC and uhpB : These genes encode the sensor kinase complex. UhpB is the transmembrane sensor kinase, while UhpC is an accessory protein that modulates its activity.
uhpA : Encodes the response regulator protein.
uhpT : Encodes the sugar phosphate (B84403) transporter, which is the ultimate target of the signaling pathway.
The conservation of this operon structure, known as synteny, across diverse bacterial lineages is strong evidence for a shared, interdependent function. Natural selection acts to maintain this gene cluster because the loss or separation of any component would render the entire system non-functional. nih.gov Computational methods for operon prediction often rely on identifying such conserved gene clusters across multiple genomes. nih.gov
However, variations in the uhp operon exist. In some species, the gene order may be rearranged, or one of the components might be missing, suggesting a different regulatory mechanism or a loss of function. For example, some bacteria may possess the uhpA regulator and uhpT transporter but lack the canonical uhpBC sensor, implying that UhpA might be activated by a different, non-cognate kinase (cross-talk) or has evolved to function without phosphorylation in that specific lineage.
Evolutionary Pressures Shaping this compound Function
The evolution of the this compound and the entire Uhp system is driven by strong selective pressures related to nutrient acquisition and metabolic efficiency.
Pressure for Nutrient Scavenging : Sugar phosphates like glucose-6-phosphate are highly valuable metabolic intermediates. However, they are often scarce in the natural environment. researchgate.net The ability to sense and transport these compounds provides a significant competitive advantage. This pressure favors the maintenance of a highly sensitive and efficient Uhp signaling system. Organisms in nutrient-poor environments or those that rely on scavenging may exhibit Uhp systems with higher affinity for their substrates.
Pressure for Specificity : To prevent wasteful expression of the UhpT transporter in the absence of its substrate, there is strong pressure to maintain high specificity between UhpA and its cognate sensor, UhpB. Cross-talk from other sensor kinases could lead to inappropriate activation. This pressure drives the co-evolution of the interacting surfaces of UhpA and UhpB, ensuring that the signal is transduced faithfully.
Pressure from Environmental Diversity : Bacteria inhabit a vast range of ecological niches, each with a unique profile of available nutrients. This diversity drives the evolution of two-component systems through mechanisms like lineage-specific expansion (gene duplication followed by divergence) and horizontal gene transfer. nih.gov A bacterium colonizing a new environment might acquire the uhp operon via HGT, or a duplicated uhpA gene might evolve to recognize a new promoter, allowing for the regulation of a different set of genes in response to sugar phosphates. This adaptability allows bacteria to fine-tune their metabolic capabilities to match their environment.
Methodological Approaches and Experimental Techniques for Uhpa Protein Research
Genetic Manipulation and Mutagenesis Strategies
Genetic techniques have been fundamental in elucidating the in vivo roles of UhpA and identifying critical amino acid residues for its function. These strategies involve the precise alteration of the uhpA gene to study the resulting phenotypic changes.
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions, deletions, or insertions within the UhpA protein. This method has been instrumental in identifying key residues involved in phosphorylation, dimerization, DNA binding, and transcriptional activation. By changing specific amino acids and observing the effect on UhpA function, researchers can infer the role of individual residues.
For example, mutagenesis studies have targeted the conserved aspartate residue (Asp54) in the receiver domain, which is the site of phosphorylation. Substitution of this residue typically results in a loss of UhpA activity, confirming its critical role in the phosphotransfer mechanism. Other targeted residues include those in the putative helix-turn-helix DNA-binding motif and regions involved in protein-protein interactions.
| Mutated Residue | Substitution | Effect on UhpA Function | Reference |
| Asp54 | Alanine (B10760859) | Abolishes phosphorylation-dependent activation of uhpT transcription. | nih.gov |
| Lys101 | Alanine | Results in loss of phosphorylation-dependent activity. | nih.gov |
| Phe17 | Valine | Leads to constitutive, UhpB-independent activation of uhpT transcription. | nih.gov |
| His170 | Tyrosine | Confers UhpB-independent activity. | nih.gov |
| Leu20 | Alanine | Results in a dominant-negative phenotype, interfering with wild-type UhpA function. | nih.gov |
To quantitatively measure the transcriptional activity of the UhpA-regulated uhpT promoter, researchers utilize reporter gene fusions. A common strategy is to fuse the promoter region of the uhpT gene to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. The expression of lacZ is then placed under the control of the uhpT promoter, and the activity of β-galactosidase can be easily assayed.
The construction of a uhpT-lacZ fusion typically involves cloning the uhpT promoter upstream of the lacZ coding sequence in a suitable plasmid vector. This construct is then introduced into E. coli strains with different uhpA alleles (e.g., wild-type, mutant, or deletion). By measuring the levels of β-galactosidase activity under different conditions (e.g., in the presence or absence of the inducer glucose-6-phosphate), the impact of UhpA mutations or other factors on uhpT transcription can be accurately quantified. This technique has been crucial for dissecting the signaling pathway that leads to UhpA activation.
These mutants are often constructed using techniques like homologous recombination. A selectable marker, such as an antibiotic resistance gene, is typically used to replace all or part of the uhpA coding sequence. The successful creation of a deletion or insertion mutant confirms that UhpA is essential for the expression of the uhpT gene and subsequent sugar phosphate (B84403) transport. These null mutant strains also serve as valuable backgrounds for studying the function of plasmid-encoded wild-type or mutant UhpA proteins.
Biochemical and Biophysical Characterization Methods
Biochemical and biophysical assays provide in vitro insights into the molecular mechanisms of UhpA function, complementing the in vivo data obtained from genetic studies. These methods allow for the direct examination of protein activities and interactions in a controlled environment.
In vitro phosphotransfer assays are essential for studying the phosphorylation of UhpA by its cognate histidine kinase, UhpB. These assays typically involve purified UhpA and a fragment of UhpB containing the kinase domain. The transfer of a phosphate group from ATP to UhpA is monitored, often using radiolabeled ATP ([γ-³²P]ATP).
In a typical assay, UhpB is first allowed to autophosphorylate in the presence of [γ-³²P]ATP. Subsequently, purified UhpA is added to the reaction mixture. The transfer of the ³²P-labeled phosphate group from UhpB to UhpA is then analyzed by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography. These experiments have demonstrated the direct phosphorylation of UhpA by UhpB and have been used to study the effects of specific mutations in both proteins on the phosphotransfer reaction. nih.gov Reverse phosphotransfer, from phosphorylated UhpA back to UhpB, can also be studied using similar techniques. nih.govnih.gov
To characterize the interaction of UhpA with its target DNA, the uhpT promoter, researchers employ various DNA-protein interaction assays. These techniques are critical for identifying the specific DNA sequences to which UhpA binds and for understanding how phosphorylation affects this interaction.
DNase I Footprinting: This technique is used to precisely map the binding site of a protein on a DNA fragment. A DNA fragment containing the uhpT promoter is radioactively labeled at one end. The labeled DNA is then incubated with purified this compound and subsequently treated with a low concentration of DNase I, an enzyme that randomly cleaves the DNA backbone. The DNA regions bound by UhpA are protected from DNase I cleavage. When the resulting DNA fragments are separated by size on a denaturing polyacrylamide gel, the UhpA binding site appears as a "footprint," a region of the gel where no bands are present. DNase I footprinting has revealed that UhpA binds to specific regions within the uhpT promoter. researchgate.net
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is used to detect the binding of a protein to a specific DNA fragment. wikipedia.orgnih.gov A labeled DNA probe containing the UhpA binding site from the uhpT promoter is incubated with purified this compound. The mixture is then subjected to non-denaturing polyacrylamide gel electrophoresis. If UhpA binds to the DNA probe, the resulting protein-DNA complex will migrate more slowly through the gel than the free, unbound DNA probe. This results in a "shifted" band on the autoradiogram. EMSA can be used to determine the affinity of UhpA for its binding site and to study the effects of phosphorylation and mutations on DNA binding. For instance, it has been shown that phosphorylation of UhpA enhances its binding to the uhpT promoter.
In Vitro Transcription Assays
In vitro transcription assays are fundamental biochemical tools used to study the molecular mechanisms of gene expression. For the this compound, these assays are instrumental in elucidating its role as a transcriptional activator of the uhpT gene, which encodes a hexose (B10828440) phosphate transporter. nih.govstanford.edu The basic principle of this assay involves reconstructing the transcriptional machinery in a test tube, typically including a DNA template containing the uhpT promoter, purified RNA polymerase (RNAP), and the this compound. youtube.com
The assay measures the amount of uhpT-specific mRNA transcript produced. This is often accomplished by incorporating radiolabeled nucleotide triphosphates (NTPs) into the reaction, which allows for the visualization and quantification of the transcript via gel electrophoresis and autoradiography. youtube.com
Research findings from in vitro transcription assays have revealed several key aspects of UhpA-mediated regulation:
UhpA Concentration Dependence: The rate of uhpT transcription in vitro is directly dependent on the concentration of UhpA, demonstrating its role as a direct activator. biorxiv.org
Phosphorylation Requirement: UhpA is a response regulator that is activated via phosphorylation by the UhpB sensor kinase. nih.govresearchgate.net In vitro transcription assays have shown that phosphorylated UhpA is significantly more effective at activating uhpT transcription than its unphosphorylated form. This phosphorylation enhances the binding of UhpA to lower-affinity sites within the uhpT promoter. biorxiv.orgnih.gov
Role of other factors: These assays have also been used to investigate the influence of other regulatory proteins, such as the catabolite activator protein (CAP), on uhpT transcription. It has been shown that CAP can stimulate UhpA-dependent transcription. researchgate.netelsevierpure.com
Interaction with RNA Polymerase: By using different forms of RNAP subunits in the assay, researchers have identified specific domains of the RNA polymerase alpha (α) and sigma (σ) subunits that are crucial for functional interaction with UhpA at the uhpT promoter. researchgate.net
| Component/Factor | Role/Observation | Reference |
|---|---|---|
| This compound | Directly activates transcription of the uhpT gene. | biorxiv.org |
| Phosphorylation of UhpA | Enhances transcriptional activation by promoting binding to low-affinity DNA sites. | biorxiv.orgnih.gov |
| uhpT Promoter DNA | Contains binding sites for UhpA, which are essential for activation. | biorxiv.orgelsevierpure.com |
| RNA Polymerase (RNAP) | Interacts with UhpA to initiate transcription. Specific subunits are required. | researchgate.net |
| Catabolite Activator Protein (CAP) | Stimulates UhpA-dependent transcription. | researchgate.netelsevierpure.com |
Affinity Cleavage Analysis (e.g., FeBABE tagging)
Affinity cleavage analysis is a high-resolution footprinting technique used to map the precise binding sites of proteins on a DNA molecule. A prominent method in this category involves tagging the protein of interest with a chemical nuclease, such as the iron chelate FeBABE, which stands for iron (S)-1-(p-bromoacetamidobenzyl)ethylenediaminetetraacetate. umb.edu This reagent can be covalently attached to specific amino acid residues, typically engineered cysteines, within the protein. umb.edu
Once the FeBABE-tagged protein is bound to its target DNA, the localized iron ion is used to generate hydroxyl radicals in the presence of ascorbate and hydrogen peroxide. These highly reactive radicals cleave the DNA backbone in close proximity to the tag's location. By analyzing the resulting cleavage pattern on a sequencing gel, researchers can deduce the precise location and orientation of the protein on the DNA. umb.edu
In the study of UhpA, affinity cleavage with FeBABE-tagged UhpA has been employed to map its interaction with the uhpT promoter. umb.edu Key findings include:
Identification of Binding Sites: The technique has confirmed that UhpA binds to two main regions within the uhpT promoter, a strong-binding region (S) and a weak-binding region (W). elsevierpure.comumb.edu
Orientation of Binding: By attaching FeBABE to a cysteine residue near the DNA-binding domain of UhpA (specifically at position 187), researchers generated specific DNA cleavage patterns. The strongest cleavage occurred at symmetric sites within both the S and W regions, indicating that UhpA likely binds as a dimer to inverted repeat sequences within these sites. umb.edu
Mapping Protein-DNA Proximity: The offset cleavage patterns on the two DNA strands suggested that the DNA-binding domain of UhpA is positioned over the minor groove of the DNA helix. umb.edu
| Experimental Detail | Finding | Reference |
|---|---|---|
| Technique | Affinity cleavage using FeBABE-tagged UhpA. | umb.edu |
| Protein Modification | FeBABE attached to an engineered cysteine at position 187 (E187C). | umb.edu |
| DNA Target | uhpT promoter region. | umb.edu |
| Cleavage Sites | Clusters of symmetric cleavage sites were identified in both the strong (S) and weak (W) binding regions. | umb.edu |
| Interpretation | UhpA binds as a dimer to inverted repeat sequences, with its DNA-binding domain positioned over the minor groove. | umb.edu |
Protein-Protein Interaction Assays (e.g., GST Pulldown)
Identifying the interaction partners of a regulatory protein like UhpA is crucial for understanding its complete functional network. The Glutathione S-Transferase (GST) pulldown assay is a widely used in vitro method to detect and confirm direct physical interactions between two or more proteins. nih.govnih.govyoutube.com
The principle of the assay involves using a "bait" protein that is expressed as a fusion protein with GST. This GST-tagged bait protein is then captured and immobilized on beads coated with glutathione, the substrate for GST. nih.govyoutube.com A cell lysate or a solution containing a purified "prey" protein is then incubated with these beads. If the prey protein interacts with the bait protein, it will be "pulled down" and retained on the beads. After washing away non-specifically bound proteins, the entire complex (beads, GST-bait, and interacting prey) is eluted and analyzed, typically by SDS-PAGE and Western blotting, to identify the bound prey protein. nih.gov
While specific GST pulldown studies detailing interaction partners of UhpA are not prominently documented in the reviewed literature, this technique is highly applicable for such investigations. For example, a GST-UhpA fusion protein could be used as bait to screen a bacterial cell lysate for potential interacting partners. This could help identify proteins involved in:
Modulating UhpA activity: Other regulatory proteins that might enhance or inhibit UhpA's transcriptional function.
Signal transduction: Proteins that might act as intermediates or modulators in the phosphorylation cascade involving UhpB and UhpA.
Complex formation: Structural proteins that might help stabilize the transcriptional initiation complex at the uhpT promoter.
The general workflow for a hypothetical GST pulldown assay to identify UhpA interactors is outlined below.
| Step | Description |
|---|---|
| 1. Bait Preparation | Express and purify a GST-UhpA fusion protein from E. coli. As a control, express and purify GST alone. |
| 2. Immobilization | Incubate the purified GST-UhpA and GST proteins with glutathione-coated agarose beads to immobilize them. |
| 3. Prey Preparation | Prepare a cell lysate from E. coli grown under conditions where UhpA is active. This lysate contains the potential "prey" proteins. |
| 4. Binding | Incubate the immobilized GST-UhpA beads and the control GST beads with the cell lysate to allow for protein-protein interactions. |
| 5. Washing | Wash the beads several times with a wash buffer to remove proteins that are not specifically bound to the bait. |
| 6. Elution | Elute the bait protein and any specifically bound prey proteins from the beads. |
| 7. Analysis | Separate the eluted proteins by SDS-PAGE. Specific interactors will appear as bands in the GST-UhpA lane but not in the GST control lane. These bands can be excised and identified by mass spectrometry. |
Structural Biology Techniques for this compound
Determining the three-dimensional structure of a protein is essential for understanding its function at a molecular level. Several high-resolution techniques are available for this purpose.
X-ray Crystallography and NMR Spectroscopy for Structural Elucidation
X-ray Crystallography is a powerful technique for determining the atomic and molecular structure of a protein. libretexts.orgnih.gov The process involves first growing highly ordered crystals of the purified protein. These crystals are then exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons in the atoms, creating a unique diffraction pattern of spots. nih.gov By measuring the intensities and positions of these spots and solving the "phase problem," a three-dimensional map of the electron density of the molecule can be calculated. This map is then used to build an atomic model of the protein. nih.gov For a protein like UhpA, a crystal structure would reveal the precise architecture of its N-terminal receiver domain and its C-terminal DNA-binding domain, providing insights into how phosphorylation induces conformational changes and how the protein recognizes its specific DNA target sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for determining protein structure, particularly in solution. wikipedia.org This method relies on the magnetic properties of atomic nuclei. Proteins are typically labeled with stable isotopes (¹³C and ¹⁵N) and placed in a strong magnetic field. wikipedia.org By applying radiofrequency pulses and measuring the response of the nuclei, NMR can provide information about the local environment of each atom and the distances between them. This information is then used to calculate a set of structures that are consistent with the experimental data. A major advantage of NMR is its ability to study the protein's dynamics and conformational changes in a solution state, which can be more physiologically relevant than a static crystal structure. wikipedia.org
As of the current literature review, an experimentally determined high-resolution structure of the full-length this compound does not appear to be publicly available in databases such as the Protein Data Bank (PDB).
Cryo-Electron Microscopy for Complex Analysis
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and molecules that are difficult to crystallize. youtube.com In this method, a purified sample of the protein or protein complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the molecule in its native state. A transmission electron microscope is then used to take thousands of images of the randomly oriented particles. youtube.com These 2D images are then computationally sorted, aligned, and averaged to reconstruct a 3D model of the molecule, often at near-atomic resolution. youtube.com
Cryo-EM would be an ideal technique to study the structure of UhpA in complex with other molecules, for instance:
The UhpA-RNA Polymerase-DNA ternary complex at the uhpT promoter.
The interaction of UhpA with the UhpB sensor kinase.
Such studies would provide invaluable snapshots of the entire transcriptional activation machinery in action. The ability of cryo-EM to handle large, flexible, or heterogeneous complexes makes it particularly suitable for these types of investigations. nih.gov
Computational and Bioinformatic Approaches
In the absence of an experimentally determined structure, computational and bioinformatic methods provide powerful tools to predict the structure and analyze the function of proteins like UhpA.
Protein Structure Prediction:
Homology Modeling: This approach is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. stanford.edu Since UhpA is a member of the NarL family of response regulators, the known structures of other proteins in this family can be used as templates to build a computational model of UhpA's structure. stanford.edu
Artificial Intelligence (AI)-based Methods: Recently, deep learning-based tools like AlphaFold have revolutionized protein structure prediction. glycopedia.eu By inputting the amino acid sequence of UhpA, these programs can generate highly accurate 3D models. glycopedia.eu The AlphaFold Protein Structure Database, for instance, provides predicted structures for a vast number of proteins, which can serve as a valuable starting point for functional analysis and hypothesis-driven research. glycopedia.eu
Bioinformatic Sequence Analysis:
Sequence Alignment and Motif Identification: Aligning the this compound sequence with other response regulators can identify conserved residues and functional motifs. This helps in pinpointing key amino acids involved in phosphorylation (like the conserved aspartate in the receiver domain), DNA binding (within the helix-turn-helix motif), and dimerization.
Phylogenetic Analysis: By comparing UhpA sequences from different bacterial species, researchers can study its evolutionary relationships and identify conserved functional constraints.
Functional Annotation: A wide range of bioinformatic tools can predict various properties of UhpA from its sequence, such as post-translational modification sites, cellular localization, and potential protein-protein interaction domains.
Sequence Alignment and Phylogenetic Tree Construction
Sequence alignment and the subsequent construction of phylogenetic trees are fundamental bioinformatic approaches used to understand the evolutionary history and conserved functional domains of the this compound. By comparing the amino acid sequence of UhpA with homologous proteins from different species, researchers can identify conserved regions that are likely crucial for its function, such as DNA binding and signal reception. carleton.eduh-its.orgnih.gov
The process begins with the collection of UhpA and its orthologs' protein sequences from public databases like Genbank. carleton.edu These sequences are then aligned using algorithms such as CLUSTAL X to identify regions of similarity and divergence. carleton.edu The resulting multiple sequence alignment is the foundation for constructing a phylogenetic tree, which visually represents the evolutionary relationships between the different protein sequences. carleton.edunih.gov Methods like Maximum Likelihood or Neighbor-Joining are commonly used to infer these trees. h-its.org The branching patterns of the tree can provide insights into the evolution of UhpA's regulatory function across different bacterial lineages.
Table 1: Representative UhpA Orthologs Used in Phylogenetic Analysis
| Organism | Protein Accession Number |
| Escherichia coli K-12 | P0AEC8 |
| Salmonella enterica | A0A0F6B5G7 |
| Shigella flexneri | P0AEC9 |
| Citrobacter rodentium | Q31Z83 |
| Yersinia pestis | Q8ZIV1 |
| Klebsiella pneumoniae | A0A126G7J3 |
This table is for illustrative purposes and the accession numbers are representative examples.
Protein Homology Modeling and Structure Prediction
Understanding the three-dimensional structure of UhpA is critical for deciphering its mechanism of action. As experimentally determining protein structures can be challenging, computational methods like homology modeling are often employed. stanford.eduresearchgate.netnih.govyoutube.com This technique predicts the structure of a target protein (UhpA) based on the experimentally determined structure of a homologous protein (the template). stanford.eduresearchgate.netyoutube.com
The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. researchgate.netnih.gov For UhpA, which belongs to the NarL family of response regulators, suitable templates with known structures can be identified through database searches. nih.gov Software such as SWISS-MODEL can then be used to generate a 3D model of UhpA. nih.gov This model can reveal key structural features, such as the DNA-binding helix-turn-helix motif and the receiver domain that undergoes phosphorylation. The predicted structure can guide further experimental studies, such as site-directed mutagenesis, to validate the function of specific amino acid residues.
Prediction of Protein-Protein Interaction Networks
Proteins rarely function in isolation. Identifying the interaction partners of UhpA is essential for understanding its role in the broader cellular context. Computational methods for predicting protein-protein interaction (PPI) networks can provide valuable hypotheses for experimental validation. stanford.edunih.govnih.govnih.govyoutube.com These methods can be based on various principles, including domain-domain interactions, gene co-occurrence, and evolutionary conservation. stanford.edu
By inputting UhpA into PPI prediction databases and tools, researchers can generate a network of potential interacting proteins. stanford.eduyoutube.com These predicted interactions can then be prioritized for experimental verification using techniques like yeast two-hybrid screens or co-immunoprecipitation. nih.gov Understanding the UhpA interactome can uncover novel regulatory pathways and cellular processes that are influenced by its activity.
Functional Assays in Cellular Contexts
To complement computational predictions, a range of in vivo functional assays are employed to directly measure the activity and regulatory effects of UhpA within living cells.
Reporter Gene Expression Measurements (e.g., β-galactosidase activity)
Reporter gene assays are a cornerstone for quantifying the transcriptional activity of UhpA. In this system, the promoter of a UhpA-regulated gene, such as uhpT, is fused to a reporter gene, most commonly lacZ, which encodes the enzyme β-galactosidase. nih.govasm.org When UhpA is active, it binds to the uhpT promoter and drives the expression of β-galactosidase. The activity of this enzyme can then be easily measured using a colorimetric assay with a substrate like O-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov The amount of color produced is directly proportional to the level of gene expression, providing a quantitative measure of UhpA's transcriptional activation capabilities under different conditions. nih.govnih.govtakarabio.com
Table 2: Example of β-Galactosidase Assay Results for UhpA Activity
| Condition | UhpA Status | Promoter Construct | β-Galactosidase Activity (Miller Units) |
| No Inducer | Wild-type | PuhpT-lacZ | 10 |
| Glucose-6-phosphate | Wild-type | PuhpT-lacZ | 250 |
| Glucose-6-phosphate | ΔuhpA | PuhpT-lacZ | 8 |
This table presents hypothetical data to illustrate the principles of a reporter gene assay.
Growth Phenotype Analysis
The physiological consequence of UhpA activity can be assessed through growth phenotype analysis. nih.govplos.org This involves comparing the growth of wild-type bacterial strains with that of strains carrying mutations in the uhpA gene or its regulatory partners. By cultivating these strains in various media, for instance, with different carbon sources, researchers can determine the conditions under which UhpA function is essential for growth. For example, a strain lacking a functional UhpA may exhibit a growth defect when glucose-6-phosphate is the sole carbon source, demonstrating the importance of the UhpA-regulated UhpT transporter for nutrient uptake. asm.org
Gene Expression Profiling (e.g., RNA-seq)
To gain a comprehensive, genome-wide view of the genes regulated by UhpA, high-throughput techniques like RNA sequencing (RNA-seq) are employed. nih.govnih.govyoutube.comresearchgate.net This method allows for the quantification of all RNA transcripts in a cell at a given moment. By comparing the transcriptomes of wild-type and uhpA mutant strains grown under specific conditions, researchers can identify all genes whose expression is either directly or indirectly dependent on UhpA. nih.govbiorxiv.org This powerful technique can reveal the full extent of the UhpA regulon and uncover novel cellular pathways under its control.
Future Research Directions and Unresolved Questions Regarding Uhpa Protein
Elucidation of Atomic-Resolution Structures of UhpA in Different Phosphorylation States and in Complex with DNA
A significant gap in our understanding of UhpA's mechanism of action is the absence of high-resolution structural data. UhpA, like other response regulators, is activated via phosphorylation of a conserved aspartate residue (Asp-54) in its N-terminal receiver domain. nih.gov This phosphorylation event is believed to induce a conformational change that propagates to the C-terminal DNA-binding domain, enhancing its affinity for the uhpT promoter and promoting oligomerization. nih.gov
Currently, the precise structural rearrangements that accompany UhpA phosphorylation are unknown. Future research must prioritize obtaining atomic-resolution structures of UhpA in three key states:
Unphosphorylated (inactive) state: To provide a baseline structure.
Phosphorylated (active) state: To reveal the conformational changes that trigger activation. This could be achieved by using phosphoryl analogs like beryllium fluoride.
Phosphorylated UhpA in complex with its DNA target site (the uhpT promoter): This would be the most informative structure, illustrating the specific protein-DNA contacts that mediate transcriptional activation and how oligomerization occurs on the DNA surface.
These structures, likely obtainable through X-ray crystallography or cryo-electron microscopy, would provide invaluable insights into how the phosphorylation signal is transduced from the receiver domain to the effector domain and how this change modulates DNA binding and subsequent transcriptional activation. nih.govmdpi.com
Quantitative Analysis of Phosphoryl Flow Dynamics within the UhpABC System
The UhpABC system exemplifies a classic two-component signaling pathway where the membrane-bound sensor kinase UhpB phosphorylates UhpA in response to an external signal (glucose-6-phosphate) detected by UhpC. nih.govnih.gov Studies have shown that the flow of the phosphoryl group is highly dynamic. In the presence of the inducing signal, the UhpB protein exhibits both kinase (phosphorylating UhpA) and phosphatase (dephosphorylating UhpA) activities. nih.govresearchgate.net
Research indicates that when activated by glucose-6-phosphate, the phosphatase activity of UhpB may dominate over its kinase activity, leading to rapid and transient phosphorylation of UhpA. nih.govresearchgate.net This suggests that the cellular concentration of activated, phosphorylated UhpA (PUhpA) may be kept at a low level. It has been proposed that the binding of PUhpA to the uhpT promoter DNA might stabilize it against dephosphorylation. nih.gov
Unresolved questions that require quantitative analysis include:
What are the precise in vivo concentrations of phosphorylated versus unphosphorylated UhpA before and after induction?
What are the kinetic rates of phosphorylation and dephosphorylation by UhpB?
How does the binding to DNA affect the stability of the phosphorylated state of UhpA?
Answering these questions will require advanced techniques such as Phos-tag gel electrophoresis for separating phosphorylated and unphosphorylated protein states, in vitro kinetic assays with purified components, and mathematical modeling to simulate the phosphoryl flow dynamics within the entire UhpABC system.
Comprehensive Mapping of the UhpA Protein Regulon Beyond uhpT
To date, research on UhpA has overwhelmingly focused on its role as the dedicated transcriptional activator for the uhpT gene. nih.govnih.govuniprot.org While this interaction is fundamentally important, it is plausible that UhpA, like many other response regulators, controls a wider set of genes, constituting a "UhpA regulon." The physiological context for such a regulon would likely involve a coordinated response to the availability of external sugar phosphates, going beyond simple transport.
Future research should employ global, systems-level approaches to identify all direct gene targets of UhpA. Key methodologies would include:
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): This would identify all genomic regions directly bound by UhpA in vivo under inducing and non-inducing conditions.
Transcriptome analysis (RNA-seq): Comparing the transcriptomes of wild-type and uhpA-deficient strains would reveal all genes whose expression is dependent on UhpA.
Discovering additional members of the UhpA regulon would significantly broaden our understanding of the physiological role of this signaling pathway, potentially linking the sensing of sugar phosphates to other aspects of metabolism, stress response, or cell physiology.
Detailed Characterization of this compound Interactions with RNA Polymerase
Activation of uhpT transcription requires the binding of phosphorylated UhpA to the promoter region, which in turn recruits the RNA polymerase (RNAP) to initiate transcription. researchgate.net Studies have indicated that this process is dependent on the C-terminal domains of the RNAP alpha (αCTD) and sigma (σ) subunits. asm.org The current model suggests that UhpA, upon phosphorylation-enhanced oligomerization at the promoter, makes direct, favorable contacts with RNAP to stabilize its binding and trigger transcription. nih.govresearchgate.net
However, the specific nature of these interactions remains poorly defined. Future investigations should aim to:
Identify the precise amino acid residues on both UhpA and the relevant RNAP subunits (α and σ) that mediate the interaction. This can be achieved through site-directed mutagenesis and biochemical pull-down or cross-linking assays.
Determine the stoichiometry of the UhpA-RNAP-DNA ternary complex.
Attempt to solve the structure of the transcription initiation complex containing UhpA, RNAP, and the uhpT promoter.
A detailed molecular picture of how UhpA engages with the transcriptional machinery is essential for a complete mechanistic understanding of its function as a transcriptional activator. jackwestin.com
Investigation of this compound's Role in Diverse Bacterial Species and Environments
The UhpABC system has been primarily studied in the model organism Escherichia coli. However, homologs of the uhp genes are found across a range of bacteria, including other enterobacteria and more distantly related species like Pseudomonas aeruginosa. nih.govmdpi.comresearchgate.net The functional conservation and potential diversification of the this compound in these different bacterial hosts and their corresponding ecological niches are largely unexplored.
Key research questions include:
Do UhpA homologs in other bacteria also regulate sugar phosphate (B84403) transport?
Have the signaling specificities changed? For instance, do they respond to different environmental cues or regulate different sets of genes?
What is the role of the UhpA system in bacteria that inhabit diverse environments, such as soil, marine sediments, or within a host organism, where the availability and types of sugar phosphates may vary significantly?
Comparative genomic and functional studies across different species will be crucial to understand the evolutionary trajectory and adaptive significance of the UhpA signaling pathway beyond the laboratory context of E. coli.
Understanding the Precise Mechanisms of this compound's Contribution to Virulence
The role of the this compound in bacterial pathogenesis is an open and intriguing question. While not classically defined as a virulence factor, metabolic adaptation is crucial for the survival and proliferation of pathogens within a host. The ability to scavenge for alternative carbon and energy sources, such as sugar phosphates that may be present in host tissues or fluids, could provide a significant advantage during an infection.
Future research should investigate a potential link between the Uhp system and virulence. This could involve:
Assessing the expression of uhpA and its target genes during infection using animal models.
Constructing uhpA deletion mutants in pathogenic bacterial strains and evaluating their virulence in comparison to the wild-type strain. A reduced ability to colonize, survive, or cause disease would implicate the Uhp system in pathogenesis.
Identifying the specific host environments where the Uhp system provides a fitness benefit to the pathogen.
Understanding if and how the UhpA-mediated metabolic regulation contributes to the success of a pathogen could reveal novel targets for antimicrobial strategies.
Exploration of Potential Biotechnological Applications Related to this compound Regulatory Pathways
The specificity of the UhpABC system for extracellular glucose-6-phosphate presents opportunities for biotechnological applications. As a modular system with a distinct sensor, kinase, and response regulator, its components could be repurposed for novel functions in synthetic biology.
Potential applications to be explored include:
Development of Biosensors: The UhpC sensor and the UhpA/promoter output system could be engineered to create whole-cell biosensors for the detection of glucose-6-phosphate or other phosphorylated compounds in environmental or industrial samples. The output could be linked to a reporter gene like GFP or lacZ.
Metabolic Engineering: The UhpT transporter, under the control of the UhpA system, could be used to control the uptake of specific phosphorylated intermediates to optimize engineered metabolic pathways in bacteria.
Construction of Synthetic Gene Circuits: The this compound and its cognate promoter can be used as orthogonal regulatory components—a "parts toolkit"—for building complex, inducible gene circuits that respond to specific chemical inputs.
Realizing these applications will require a deeper quantitative understanding of the system's dynamics (as noted in section 9.2) and the ability to modify the specificity of its components through protein engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
